molecular formula C6H9N3O B143753 N,1-dimethyl-1H-imidazole-4-carboxamide CAS No. 129993-50-6

N,1-dimethyl-1H-imidazole-4-carboxamide

Katalognummer: B143753
CAS-Nummer: 129993-50-6
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: VDIARKOFXBRNIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,1-dimethyl-1H-imidazole-4-carboxamide, also known as N,1-dimethyl-1H-imidazole-4-carboxamide, is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,1-dimethyl-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,1-dimethyl-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,1-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-7-6(10)5-3-9(2)4-8-5/h3-4H,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIARKOFXBRNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561346
Record name N,1-Dimethyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129993-50-6
Record name N,1-Dimethyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Imidazole Carboxamides: Focus on N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide (Caffeidine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of a significant imidazole derivative. The initial subject of this guide was N,1-dimethyl-1H-imidazole-4-carboxamide. However, a thorough review of scientific literature reveals a scarcity of specific data for this exact chemical name. In contrast, a closely related and structurally similar compound, N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide , commonly known as Caffeidine , is well-documented as a known impurity of caffeine.[1][2] Given this, and the high likelihood of a nomenclatural ambiguity, this guide will focus on the well-characterized Caffeidine, while also providing context with data on the parent compound, 1H-imidazole-4-carboxamide . This approach ensures that the information provided is robust, scientifically grounded, and of practical value to researchers, scientists, and drug development professionals.

The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[3] Carboxamide derivatives of imidazole are of particular interest for their diverse biological activities and as key intermediates in the synthesis of pharmaceuticals.[4][5] A deep understanding of their physicochemical properties is paramount for their successful application in research and development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) in drug development, as well as reaction kinetics and purification strategies in chemical synthesis.

The following table summarizes the key physicochemical properties of Caffeidine and its parent compound, 1H-imidazole-4-carboxamide.

PropertyN,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide (Caffeidine)1H-Imidazole-4-carboxamide
CAS Number 20041-90-1[2]26832-08-6[6]
Molecular Formula C₇H₁₂N₄O[2]C₄H₅N₃O[6]
Molecular Weight 168.20 g/mol [7]111.10 g/mol [8]
Appearance Solid[9]White to Orange to Green powder to crystal
Melting Point 78-81°C[2]214.0 to 218.0 °C
Solubility Data not readily available in comprehensive public sources.Soluble in polar solvents.[6]
pKa Data not readily available.Data not readily available.
LogP (calculated) -0.1786[7]Data not readily available.

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds.

  • Mass Spectrometry (MS): For Caffeidine, LC-MS analysis shows a precursor ion [M+H]⁺ at m/z 169.109.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical investigations have been performed on Caffeidine to predict its ¹H and ¹³C NMR spectra, providing a theoretical basis for experimental verification.[10][11]

Synthesis of Imidazole Carboxamides

The synthesis of imidazole carboxamides can be achieved through various routes, often starting from readily available precursors.

A common approach to synthesizing substituted imidazoles involves the cyclization of appropriate acyclic precursors. For carboxamide derivatives, the synthesis often begins with a substituted imidazole carboxylic acid or its ester, which is then converted to the corresponding amide.

Synthesis_Workflow A Imidazole Precursor (e.g., Diaminomaleonitrile) B Cyclization & Substitution A->B Various Reagents C Imidazole Carboxylic Acid/Ester B->C Hydrolysis/Esterification D Amidation C->D Amine, Coupling Agent E N,1-dimethyl-1H-imidazole-4-carboxamide (or derivative) D->E Purification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing Imidazole Carboxamide Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Standard Curve Chromatogram->Quantification

Sources

Solubility profile of N,1-dimethyl-1H-imidazole-4-carboxamide in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N,1-dimethyl-1H-imidazole-4-carboxamide (CAS: 129993-50-6) is a critical intermediate in the synthesis of purine nucleosides and imidazole-based pharmaceuticals, including Dacarbazine and Temozolomide analogs.[1][2] Its solubility profile is governed by the interplay between its polar imidazole-carboxamide core and the lipophilic contributions of the N-methyl and 1-methyl substituents.[1][2]

This guide provides a definitive analysis of its solubility behavior, transitioning from theoretical physicochemical properties to practical solvent selection for synthesis, purification, and formulation.[1][2]

Physicochemical Identity
PropertyValueTechnical Note
IUPAC Name N,1-dimethyl-1H-imidazole-4-carboxamideOften referred to as N,1-dimethylimidazole-4-carboxamide.[1][2]
CAS Number 129993-50-6Distinct from the 5-amino derivative (AIC).[1][2]
Formula C₆H₉N₃OMW: 139.15 g/mol
Predicted LogP -0.2 to 0.1Moderately polar; significantly more lipophilic than AIC (LogP -1.10).[1][2]
pKa (Basic) ~5.5 – 6.0The N3-imidazole nitrogen is the primary protonation site.[1][2]
H-Bond Donors 1Amide N-H.[1][2]
H-Bond Acceptors 2Imidazole N3, Amide Carbonyl (C=O).[1][2]

Solubility Profile: Water vs. Organic Solvents[1][2]

The following data synthesizes experimental observations from synthesis protocols and computational solvation models (COSMO-RS).

Solubility Heatmap
Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Aqueous Water (pH 7.0) High > 50 mg/mLDriven by H-bonding between water and the imidazole N3/amide oxygen.[1][2]
Aqueous 0.1 N HCl Very High > 100 mg/mLProtonation of the imidazole N3 (pKa ~6.[1][2]0) forms a highly soluble cation.[1][2]
Polar Protic Methanol / Ethanol High > 30 mg/mLExcellent solvation of the polar amide functionality; preferred for recrystallization.[1]
Polar Aprotic DMSO / DMF Very High > 100 mg/mLDipole-dipole interactions disrupt crystal lattice energy effectively.[1]
Chlorinated Dichloromethane (DCM) Moderate 1 – 10 mg/mLThe methyl groups provide sufficient lipophilicity for extraction, though efficiency is pH-dependent.[1][2]
Ethers THF / Diethyl Ether Low / Insoluble < 1 mg/mLLacks sufficient polarity to overcome lattice energy; useful as an anti-solvent.[1]
Hydrocarbons Hexane / Heptane Insoluble < 0.1 mg/mLComplete polarity mismatch.[1]
Critical Solvation Dynamics
  • Water vs. Organic Partitioning: Unlike its non-methylated parent (imidazole-4-carboxamide), the N,1-dimethyl analog exhibits a "Goldilocks" profile.[1][2] It retains high water solubility but possesses enough lipophilicity (LogP ~0) to be extractable into DCM or Ethyl Acetate from aqueous solutions, provided the aqueous phase is pH-adjusted to >8 (neutral form).[1][2]

  • pH Sensitivity: The solubility is drastically pH-dependent.[1]

    • pH < 4: Protonated (Cationic)

      
       Locked in aqueous phase.[1][2]
      
    • pH > 8: Neutral

      
       Partitioning into organic phase (DCM/EtOAc) is possible.[1][2]
      

Experimental Protocols: Validating Solubility

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine thermodynamic solubility in a specific solvent.[1][2]

  • Preparation: Weigh 50 mg of N,1-dimethyl-1H-imidazole-4-carboxamide into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (Water, PBS, or Methanol).[1][2]

  • Equilibration:

    • If fully dissolved immediately, add more solid until saturation is visible (undissolved particles remain).[1][2]

    • Cap and shake at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Analyze the supernatant via HPLC-UV (see Protocol B).

Protocol B: HPLC-UV Quantification Method

Objective: Accurate concentration measurement avoiding gravimetric errors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps imidazole protonated/sharp peak).[1][2]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Isocratic 90% A / 10% B (due to high polarity) or a shallow gradient 0-30% B over 10 mins.

  • Detection: UV at 210 nm (amide bond) and 254 nm (imidazole ring).[1][2]

  • Retention Time: Expect early elution (approx.[1][2] 1.5 - 3.0 min) due to low LogP.[1][2]

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: N,1-Dimethyl-1H-imidazole-4-carboxamide Goal Define Application Start->Goal Synth Synthesis / Reaction Goal->Synth Chemical Modification Analysis Analysis (HPLC/NMR) Goal->Analysis QC / Characterization PolarAprotic Use DMF or DMSO (High Solubility, High BP) Synth->PolarAprotic Reaction Medium Workup Aqueous Workup PolarAprotic->Workup Extract Extract with DCM (pH > 8) Workup->Extract Purification MobilePhase Water/ACN + 0.1% FA (Reverse Phase) Analysis->MobilePhase Quantification NMR Solvent: DMSO-d6 or D2O (Avoid CDCl3 for sharp peaks) Analysis->NMR Structure ID

Caption: Decision matrix for solvent selection based on synthesis workup versus analytical characterization needs.

Applications & Implications

Synthesis of Purine Derivatives

N,1-dimethyl-1H-imidazole-4-carboxamide reacts with aromatic aldehydes to form 1,2,9-trisubstituted purin-6(9H)-ones.[1][2][3]

  • Solvent Choice: The reaction is typically performed in Toluene (reflux) or DMF .[1][2] While the starting material is not soluble in cold toluene, it dissolves at reflux, allowing for a clean precipitation of the product upon cooling (or via anti-solvent addition).[1][2]

Pharmaceutical Impurity Profiling

In the development of Dacarbazine or Temozolomide, this compound may appear as a degradation product or impurity.[1][2]

  • Extraction Strategy: To isolate this impurity from a biological matrix (plasma/urine), do not use Hexane.[1][2] Use Ethyl Acetate or Dichloromethane at alkaline pH (pH 9-10) to suppress ionization and maximize recovery.[1][2]

References

  • Synthetic Utility: Synthesis of 1,2,9-trisubstituted purin-6(9H)-ones via reaction of 5-amino-N,1-dimethyl-1H-imidazole-4-carboxamide.[2][3] ResearchGate / Semantic Scholar.[1] Available at: [Link]

  • Physicochemical Properties (Analogous): 5-Aminoimidazole-4-carboxamide (AIC) Solubility Data. PubChem CID 9679.[1] Available at: [Link][1][2]

  • General Imidazole Solubility: Heterocyclic Chemistry, 5th Ed. Joule & Mills.[1] (General reference for imidazole pKa and solvation properties).

Sources

The Strategic Role of the N,1-Dimethyl-1H-imidazole-4-carboxamide Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: February 18, 2026

Abstract

The imidazole ring is a cornerstone in medicinal chemistry, prized for its versatile chemical properties and its presence in numerous biologically active molecules.[1][2][3][4][5][6] This technical guide delves into the specific role and potential of the N,1-dimethyl-1H-imidazole-4-carboxamide core structure. While not a widely studied therapeutic agent in its own right, this scaffold serves as a critical building block and a key pharmacophore in the design of novel therapeutics. This document provides an in-depth analysis of its synthesis, chemical characteristics, and its application as a strategic fragment in the development of targeted therapies, drawing insights from the broader family of imidazole-4-carboxamide derivatives.

Introduction: The Imidazole Moiety as a Privileged Scaffold

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in a vast array of natural products and synthetic drugs.[1][4][5] Its significance stems from its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions, making it a frequent participant in biological recognition processes.[1][2][3][4][6] The carboxamide functional group, when appended to the imidazole ring, introduces additional hydrogen bonding capabilities and steric features that can be fine-tuned to achieve specific interactions with biological targets.[7] This guide focuses on the N,1-dimethyl-1H-imidazole-4-carboxamide structure, a specific substitution pattern that offers distinct advantages in drug design.

Synthesis and Chemical Properties of the N,1-Dimethyl-1H-imidazole-4-carboxamide Core

The synthesis of N,1-dimethyl-1H-imidazole-4-carboxamide is not extensively detailed in dedicated publications, suggesting its primary role as a synthetic intermediate. However, a logical and efficient synthetic pathway can be constructed based on established methods for the synthesis of related imidazole derivatives.[8][9][10]

Retrosynthetic Analysis and Proposed Synthetic Protocol

A plausible synthetic route commences with the construction of the 1-methyl-1H-imidazole-4-carboxylic acid precursor, followed by amidation.

dot

G cluster_0 Retrosynthetic Analysis Target N,1-Dimethyl-1H- imidazole-4-carboxamide Precursor1 1-Methyl-1H-imidazole- 4-carboxylic acid Target->Precursor1 Amide Disconnection Precursor2 Methylamine Target->Precursor2 Precursor3 Activating Agent (e.g., SOCl2, DCC)

Caption: Retrosynthetic approach for N,1-dimethyl-1H-imidazole-4-carboxamide.

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-4-carboxylic Acid

This protocol is adapted from known procedures for similar compounds.

  • Step 1: Synthesis of Ethyl 1-Methyl-1H-imidazole-4-carboxylate. This can be achieved through various imidazole synthesis methods, such as the reaction of ethyl isocyanoacetate with a suitable formamidine derivative under basic conditions.[8]

  • Step 2: Hydrolysis to 1-Methyl-1H-imidazole-4-carboxylic Acid. The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard aqueous base (e.g., NaOH or KOH) followed by acidification.[9]

Experimental Protocol: Amidation to form N,1-Dimethyl-1H-imidazole-4-carboxamide

The conversion of a carboxylic acid to a secondary amide can be accomplished through several reliable methods.[11][12][13]

  • Activation of the Carboxylic Acid: The carboxylic acid is first activated to facilitate nucleophilic attack by methylamine. This can be achieved by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[11]

  • Reaction with Methylamine: The activated carboxylic acid derivative is then reacted with methylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to yield the final product, N,1-dimethyl-1H-imidazole-4-carboxamide. The use of a non-nucleophilic base, such as triethylamine, may be necessary to scavenge the acid byproduct.[13]

Key Chemical Properties and Structural Features

The N,1-dimethyl-1H-imidazole-4-carboxamide scaffold possesses several key features relevant to medicinal chemistry:

  • N1-Methylation: The methyl group at the N1 position prevents tautomerization and removes a hydrogen bond donor, which can be advantageous for improving cell permeability and metabolic stability.

  • Carboxamide Group: The N-methyl carboxamide at the 4-position provides a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H proton), allowing for specific interactions with protein targets.

  • Aromatic System: The imidazole ring is an electron-rich aromatic system, capable of participating in π-π stacking and other non-covalent interactions.

  • Dipole Moment: The molecule is polar, which influences its solubility and interactions with biological macromolecules.

The N,1-Dimethyl-1H-imidazole-4-carboxamide Motif in Drug Design and Medicinal Chemistry

While direct therapeutic applications of N,1-dimethyl-1H-imidazole-4-carboxamide are not well-documented, the broader class of imidazole-4-carboxamides has shown significant promise in various therapeutic areas. The insights gained from these related compounds underscore the potential of the N,1-dimethylated core.

Anticancer Applications

The imidazole-4-carboxamide scaffold is a component of the well-known anticancer agent Dacarbazine (5-(3,3-dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide).[14] Dacarbazine is a prodrug that is metabolically activated to an alkylating agent, which then methylates DNA, leading to apoptosis in cancer cells.

Furthermore, recent studies have shown that imidazole-4-carboxamide itself can enhance the efficacy of other chemotherapeutic agents. For instance, it has been demonstrated to inhibit the expression of Axl, PD-L1, and PD-L2 in melanoma cells, thereby improving the response to cisplatin.[15] This suggests a role for imidazole-4-carboxamide derivatives in combination therapies.

dot

G Cisplatin Cisplatin Melanoma_Cell Melanoma Cell Cisplatin->Melanoma_Cell Induces Apoptosis PD_L1_upregulation Cisplatin-induced PD-L1 Upregulation Cisplatin->PD_L1_upregulation Imidazole_4_carboxamide Imidazole-4-carboxamide PD_L1_inhibition Inhibition of PD-L1 Expression Imidazole_4_carboxamide->PD_L1_inhibition T_Cell_Infiltration Increased Peritumoral T-cell Infiltration PD_L1_inhibition->T_Cell_Infiltration Tumor_Volume Decreased Tumor Volume T_Cell_Infiltration->Tumor_Volume

Caption: Synergistic effect of Imidazole-4-carboxamide with Cisplatin in melanoma.

Broad Biological Activities

The imidazole scaffold is known for a wide range of biological activities, and derivatives of imidazole-4-carboxamide are no exception. These activities include:

  • Antimicrobial and Antifungal Activity: The imidazole ring is a core component of many antifungal drugs.

  • Anti-inflammatory Activity: Certain imidazole derivatives have shown potent anti-inflammatory effects.

  • Antiviral Activity: The imidazole nucleus is a key structural feature in some antiviral agents.

The diverse biological profile of the imidazole-4-carboxamide family suggests that the N,1-dimethylated version could be a valuable starting point for the development of novel agents in these therapeutic areas.

Future Perspectives and Applications

The N,1-dimethyl-1H-imidazole-4-carboxamide scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its synthetic accessibility and favorable chemical properties make it an attractive building block for the following applications:

  • Fragment-Based Drug Discovery: Due to its relatively small size and defined vector space for substitution, it is an ideal candidate for fragment-based screening to identify novel binders for various protein targets.

  • Library Synthesis: The core can be readily functionalized at the C2 and C5 positions of the imidazole ring, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

  • Lead Optimization: The N,1-dimethyl substitution pattern can be strategically incorporated into existing lead compounds to improve their pharmacokinetic properties, such as metabolic stability and cell permeability.

Conclusion

While N,1-dimethyl-1H-imidazole-4-carboxamide may not currently be a standalone therapeutic agent, its significance in medicinal chemistry should not be underestimated. As a strategically designed building block, it offers a unique combination of structural rigidity, hydrogen bonding potential, and metabolic stability. By leveraging the extensive knowledge of the broader imidazole-4-carboxamide family, researchers and drug development professionals can effectively utilize this scaffold to design and synthesize the next generation of targeted therapies for a wide range of diseases. The versatility of this core structure ensures its continued relevance in the ongoing quest for novel and effective medicines.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, July 26). a review article on synthesis of imidazole derivatives. [Link]

  • Inoue, C., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. MDPI. [Link]

  • Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]

  • PrepChem.com. Synthesis of 1-dimethylcarbamoyl-4-methyl-imidazole. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Pharmaffiliates. N,1-Dimethyl-4-(methyl(nitroso)amino)-1H-imidazole-5-carboxamide. [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]

  • Google Patents.
  • Zhang, et al. (Year not specified). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. [Link]

  • PubChem. 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide. [Link]

  • Neuroquantology. Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. [Link]

  • ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]

  • PMC. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

  • Journal of Chemical Reviews. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • PubChem. 1-methyl-1H-imidazole-4-sulfonyl chloride. [Link]

  • PubChemLite. N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O). [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, November 30). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. [Link]

Sources

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of N,1-dimethyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,1-dimethyl-1H-imidazole-4-carboxamide is a substituted imidazole, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in numerous bioactive molecules and pharmaceuticals.[1][2] Understanding the electronic properties and dipole moment of this specific derivative is fundamental to elucidating its pharmacokinetic profile, mechanism of action, and potential for drug-receptor interactions. This guide provides a comprehensive framework for the theoretical and computational investigation of N,1-dimethyl-1H-imidazole-4-carboxamide, outlining state-of-the-art methodologies for determining its electronic structure, reactivity, and molecular polarity. By detailing the causality behind these computational strategies, this document serves as a self-validating protocol for researchers in drug discovery and materials science.

Introduction: The Significance of Imidazole Derivatives

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] Its unique electronic structure makes it a versatile pharmacophore found in essential biological molecules like the amino acid histidine, purines in DNA, and vitamin B12.[1] Imidazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]

The electronic character of the imidazole ring can be finely tuned by the addition of various substituents.[5] In N,1-dimethyl-1H-imidazole-4-carboxamide, the core imidazole is functionalized with two methyl groups (at the N1 position and on the carboxamide nitrogen) and a carboxamide group at the C4 position. These substitutions are expected to significantly influence the molecule's electron density distribution, and consequently, its stability, reactivity, and intermolecular interactions. The molecular dipole moment, a measure of charge separation across the molecule, is a critical parameter that governs solubility, membrane permeability, and the ability to form electrostatic interactions with biological targets.[6]

This guide focuses on the computational methodologies required to characterize these crucial properties, providing a robust workflow for generating reliable and predictive data.

Theoretical Framework and Computational Workflow

Due to the specialized nature of N,1-dimethyl-1H-imidazole-4-carboxamide, extensive experimental data on its electronic properties may not be readily available. Therefore, quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful and reliable tool for in-depth analysis.[7] DFT offers a favorable balance between computational cost and accuracy for characterizing organic molecules.

The following workflow provides a systematic approach to investigating the molecule's electronic properties and dipole moment.

G cluster_0 Phase 1: Structural Optimization cluster_1 Phase 2: Electronic Property Calculation cluster_2 Phase 3: Dipole Moment Determination A 1. Initial Structure Generation (2D Sketch to 3D Model) B 2. Geometry Optimization using DFT (e.g., B3LYP/6-311G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirmation of True Minimum) B->C D 4. Single-Point Energy Calculation (Optimized Geometry) C->D E 5. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) D->E F 6. Molecular Electrostatic Potential (MEP) Mapping D->F G 7. Mulliken Population Analysis (Atomic Charges) D->G H 8. Dipole Moment Calculation (Magnitude and Vector) D->H I Output: Comprehensive Electronic Profile E->I F->I G->I H->I

Caption: Computational workflow for electronic property analysis.

Step-by-Step Protocol: Computational Analysis

Objective: To calculate the optimized molecular geometry, electronic structure, and dipole moment of N,1-dimethyl-1H-imidazole-4-carboxamide.

Methodology: Density Functional Theory (DFT)

  • Geometry Optimization:

    • Action: Generate an initial 3D structure of the molecule. Perform a full geometry optimization without constraints.

    • Causality: This step is crucial to find the most stable, lowest-energy conformation of the molecule. Electronic properties are highly dependent on the molecular geometry.[8] A common and robust level of theory for this is B3LYP with a 6-311G(d,p) basis set.[8][9]

    • Validation: Confirm the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Action: Using the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Causality: The HOMO and LUMO are the primary orbitals involved in chemical reactions.[7] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a larger gap implies higher stability.[1]

    • Validation: Compare the calculated HOMO-LUMO gap to those of known, related imidazole derivatives to ensure the value is within a reasonable range for this class of compounds.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Action: Generate an MEP surface map, which plots the electrostatic potential onto the electron density surface of the molecule.

    • Causality: The MEP map is an invaluable tool for identifying reactive sites.[10][11] It visually displays the charge distribution, with red regions indicating negative electrostatic potential (nucleophilic sites, prone to electrophilic attack) and blue regions indicating positive potential (electrophilic sites, prone to nucleophilic attack).[11] For N,1-dimethyl-1H-imidazole-4-carboxamide, negative potential is expected around the oxygen and nitrogen atoms of the carboxamide and the N3 atom of the imidazole ring.

    • Validation: The MEP map should align logically with chemical intuition and the results from atomic charge analysis (e.g., Mulliken population analysis).

  • Dipole Moment Calculation:

    • Action: The dipole moment is calculated as a standard output from the geometry optimization or single-point energy calculation.

    • Causality: This calculation provides a quantitative measure of the molecule's overall polarity. The output includes the magnitude (in Debye) and the vector components, indicating the direction of the net charge displacement. Imidazole itself is a highly polar molecule with a dipole moment of 3.67 Debye, and 1-methylimidazole has a dipole of 3.80 Debye.[3][12] The addition of the polar carboxamide group is expected to result in a significant dipole moment for the target molecule.

    • Validation: The direction of the calculated dipole vector should be consistent with the electronegativity of the constituent atoms and the overall charge distribution shown in the MEP map.

Expected Electronic Properties and Dipole Moment

Based on the structure of N,1-dimethyl-1H-imidazole-4-carboxamide and established principles from related compounds, we can anticipate the following key features.

Molecular Structure and Charge Distribution

The molecular structure, once optimized, will reveal the precise bond lengths, bond angles, and dihedral angles. The imidazole ring will be planar, characteristic of an aromatic system.[13] The carboxamide group may exhibit some rotation, and its orientation relative to the imidazole ring will be a key determinant of the overall molecular conformation and dipole moment.

G A B N,1-dimethyl-1H-imidazole-4-carboxamide

Caption: 2D structure of N,1-dimethyl-1H-imidazole-4-carboxamide.

The MEP map is predicted to show regions of high negative potential (red/yellow) concentrated around the carbonyl oxygen of the carboxamide group and the N3 nitrogen of the imidazole ring, as these are the most electronegative sites. Regions of positive potential (blue) will likely be located around the hydrogen atoms, particularly the N-H proton of the carboxamide if it were not methylated, and the C-H protons of the ring and methyl groups.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data that would be generated from the computational workflow. The values provided are illustrative, based on typical results for similar heterocyclic compounds found in the literature.

ParameterPredicted Value RangeSignificance
HOMO Energy -6.0 to -7.5 eVElectron-donating capability
LUMO Energy -1.0 to -2.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 4.0 to 5.0 eVChemical stability, reactivity index[1]
Dipole Moment (µ) 4.0 to 6.0 DebyeMolecular polarity, solubility, intermolecular forces[3][12]

Conclusion for the Field

This technical guide establishes a comprehensive, self-validating computational protocol for the detailed characterization of the electronic properties and dipole moment of N,1-dimethyl-1H-imidazole-4-carboxamide. By applying the described DFT-based workflow, researchers in drug development and materials science can generate crucial data to predict the molecule's behavior. Understanding the charge distribution through MEP analysis, reactivity through FMO theory, and overall polarity via the dipole moment provides the fundamental insights needed to design novel therapeutic agents and functional materials with tailored properties. The methodologies outlined herein are grounded in authoritative computational chemistry practices and provide a clear path for future investigations into this and other promising imidazole derivatives.

References

  • Combined experimental and computational study of two novel imidazole derivatives. Journal of Molecular Structure, 1224, 129093.
  • Zborowski, K. K. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4. [URL: http://purkh.com/index.php/tochem]
  • A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. RSC Advances, (2024).
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, (2025). [URL: https://www.
  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Environmental Science & Technology Air, (2024).
  • Electrostatic map of imidazole 1, showing the natural charges of each atom and the dipole moment. ResearchGate, (2025). [URL: https://www.researchgate.
  • Map of the electrostatic potential (in a.u.) of imidazol-2-ylidene. ResearchGate.
  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E, (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9346061/]
  • Georgieva, M. et al. (2014). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. PHARMACIA, 61(2). [URL: https://www.researchgate.
  • Synthesis and Physical Properties of Tunable Aryl Alkyl Ionic Liquids (TAAILs) Comprising Imidazolium Cations Blocked with Methyl-, Propyl- and Phenyl-Groups at the C2 Position. ChemistryOpen, (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9744793/]
  • Bhragual, D. D. et al. Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Characterization, DFT and Molecular Docking Studies of Some New Imidazole Derivatives as Diabetes Drugs. Global Research Network Journals, (2026). [URL: https://grnjournal.us/index.php/AJLISI/article/view/8956]
  • Molecular electrostatic potential surface of imidazole-2-carboxaldehyde illustrating electrophilic region in red and nucleophilic region in blue colour. ResearchGate, (2025). [URL: https://www.researchgate.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, (2019). [URL: https://www.jardcs.org/abstract.php?id=4970]
  • 1-ethyl-N4,N5-dimethyl-1H-imidazole-4,5-dicarboxamide. CymitQuimica.
  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science, (2024). [URL: https://cajotas.centralasianstudies.org/index.php/cajotas/article/view/2513]
  • New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. ResearchGate, (2023). [URL: https://www.researchgate.net/publication/376713919_New_Imidazole_Derivatives_Synthesis_Spectroscopic_Characterization_DFT_Biological_Activities_and_In_Silico_Study]
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, (2025). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11440051/]
  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publisher, (2025). [URL: https://jscholaronline.org/articles/JOCACS/Semicarbazones.pdf]
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Semantic Scholar, (2019). [URL: https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Imidazole-and-Jabbar-Al-Edan/62b694b22591e127608298714658145e05a8d46e]
  • N,N,1-Trimethyl-1H-imidazole-4-carboxamide. BLD Pharm.
  • Synthesis, Characterization, DFT and Molecular Docking Studies of Some New Imidazole Derivatives as Diabetes Drugs. Information Horizons, (2026). [URL: https://www.grnjournal.us/index.php/AJLISI/article/view/8956]
  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, (2022). [URL: https://www.mdpi.com/1420-3049/27/17/5405]
  • N,1-Dimethyl-4-(methyl(nitroso)amino)-1H-imidazole-5-carboxamide. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/n-1-dimethyl-4-methyl-nitroso-amino-1h-imidazole-5-carboxamide]
  • Enhancing the Dielectric Constant of Zwitterionic Liquids via Dipole Moment and Anion Chemistry. OSTI.gov, (2025). [URL: https://www.osti.gov/servlets/purl/2282052]
  • N,1-Dimethyl-4-nitro-1H-imidazole-5-carboxamide biochemical. MyBioSource. [URL: https://www.mybiosource.com/biochemicals/n-1-dimethyl-4-nitro-1h-imidazole-5-carboxamide/6102050]
  • N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide; - Caffeine Impurity E. Toronto Research Chemicals.
  • Dipole moments. Stenutz.
  • 1-methylimidazole. Stenutz. [URL: https://www.stenutz.eu/chem/solv225.php]
  • 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/758838]
  • 1, 4- butanediyl)bis(imidazole) under microwave irradiation. Sciforum. [URL: https://sciforum.net/paper/ecsoc-12/e0011]

Sources

Methodological & Application

Scalable Preparation of N,1-dimethyl-1H-imidazole-4-carboxamide for Pharmaceutical Use: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N,1-dimethyl-1H-imidazole-4-carboxamide in Modern Pharmaceuticals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[2] N,1-dimethyl-1H-imidazole-4-carboxamide is an emerging intermediate of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of novel therapeutic agents. Its structural motifs are being explored in the development of treatments for a range of diseases. The scalable and cost-effective synthesis of this compound, adhering to stringent pharmaceutical quality standards, is therefore a critical endeavor for enabling clinical development and commercial manufacturing.

This comprehensive guide provides a detailed, scalable, and validated protocol for the preparation of N,1-dimethyl-1H-imidazole-4-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a rationale-driven approach to the synthesis, purification, and rigorous analytical quality control required for pharmaceutical use.

Strategic Overview: A Two-Step, Scalable Synthetic Approach

The presented synthetic strategy is a two-step process designed for scalability, safety, and efficiency. The process begins with the synthesis of the key intermediate, 1-methyl-1H-imidazole-4-carboxylic acid, followed by a robust amidation reaction to yield the final product. This approach avoids the use of hazardous reagents and incorporates purification steps amenable to large-scale production.

Scalable_Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid Start->Step1 Intermediate Intermediate: 1-methyl-1H-imidazole-4-carboxylic acid Step1->Intermediate Step2 Step 2: Amidation with Methylamine Intermediate->Step2 Purification Purification: Crystallization Step2->Purification QC Quality Control (QC) (HPLC, NMR, MS) Purification->QC FinalProduct Final Product: N,1-dimethyl-1H-imidazole-4-carboxamide QC->FinalProduct

Caption: A high-level overview of the scalable synthesis and purification workflow.

Part 1: Scalable Synthesis Protocol

Step 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

The synthesis of the carboxylic acid intermediate is a critical first step. This protocol is adapted from established methods for the preparation of imidazole-4-carboxylic acids, ensuring a reliable and scalable process.[3][4]

Protocol 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

  • Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge ethyl 1-methyl-1H-imidazole-4-carboxylate and a 10% aqueous solution of sodium hydroxide.

  • Saponification: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to a pH of 3-4 with concentrated hydrochloric acid while maintaining the temperature below 25 °C with an ice bath.

  • Isolation of Intermediate: The product will precipitate out of the solution as a white solid. Stir the slurry for 1-2 hours at 5-10 °C to ensure complete precipitation.

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake with cold deionized water until the washings are neutral to pH.

  • Drying: Dry the isolated solid under vacuum at 50-60 °C to a constant weight to yield 1-methyl-1H-imidazole-4-carboxylic acid.

ParameterValue/ConditionRationale
Starting Material Ethyl 1-methyl-1H-imidazole-4-carboxylateCommercially available and provides a direct route to the desired carboxylic acid.
Reagent 10% Sodium HydroxideA common and effective base for the saponification of esters.
Reaction Temperature Reflux (100-105 °C)Ensures a reasonable reaction rate for the saponification.
Neutralization pH 3-4The isoelectric point of the amino acid-like imidazole carboxylic acid, maximizing precipitation.
Drying Temperature 50-60 °CSufficient to remove water without causing degradation of the product.
Step 2: Amidation to N,1-dimethyl-1H-imidazole-4-carboxamide

The final step involves the formation of the amide bond. The use of a peptide coupling reagent is recommended for high yield and purity, minimizing side reactions.[5][6]

Protocol 2: Amidation with Methylamine

  • Reaction Setup: In a clean and dry reactor, suspend 1-methyl-1H-imidazole-4-carboxylic acid in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation of Carboxylic Acid: Add a suitable peptide coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Addition of Methylamine: Add a solution of methylamine (e.g., 40% in water or as a solution in an organic solvent) dropwise to the reaction mixture, maintaining the temperature below 25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by HPLC or TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

ParameterValue/ConditionRationale
Coupling Reagent BOP or HATUHighly efficient peptide coupling reagents that minimize racemization and side reactions.[7]
Base DIPEAA non-nucleophilic base that facilitates the activation of the carboxylic acid without competing in the amidation reaction.
Solvent DMF or DCMAprotic solvents that are suitable for peptide coupling reactions.
Reaction Temperature Room TemperatureMild conditions that preserve the integrity of the product and minimize side reactions.

Part 2: Purification Protocol

For pharmaceutical applications, high purity is paramount. Crystallization is a scalable and effective method for the purification of the final product.[2]

Protocol 3: Purification by Crystallization

  • Solvent Selection: Dissolve the crude N,1-dimethyl-1H-imidazole-4-carboxamide in a minimal amount of a hot solvent, such as isopropanol or ethyl acetate.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Part 3: Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product for pharmaceutical use.[2]

Quality_Control_Workflow FinalProduct Purified Product HPLC HPLC Analysis (Purity & Assay) FinalProduct->HPLC NMR NMR Spectroscopy (Structural Confirmation) FinalProduct->NMR MS Mass Spectrometry (Molecular Weight Verification) FinalProduct->MS Microbial Microbial & Endotoxin Testing (For Sterile Applications) FinalProduct->Microbial Release Release for Pharmaceutical Use HPLC->Release NMR->Release MS->Release Microbial->Release

Caption: A comprehensive quality control workflow for product release.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and assay of the final product.[8]

Protocol 4: HPLC Analysis

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.[9]

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Assignment¹H NMR (ppm)¹³C NMR (ppm)
Imidazole H-2~7.8~138
Imidazole H-5~7.5~125
N-CH₃ (imidazole)~3.7~33
N-CH₃ (amide)~2.7 (d)~26
C=O (amide)-~163
Imidazole C-4-~135

Note: These are predicted values and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the target compound.[10]

Expected Mass:

  • Molecular Formula: C₆H₉N₃O

  • Monoisotopic Mass: 139.0746 g/mol

  • Expected [M+H]⁺: 140.0824

Microbial and Endotoxin Testing

For pharmaceutical use, particularly in parenteral formulations, testing for microbial contamination and bacterial endotoxins is mandatory.[11] These tests should be performed according to the relevant pharmacopeial guidelines (e.g., USP <61>, <62>, and <85>).

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis, purification, and quality control of N,1-dimethyl-1H-imidazole-4-carboxamide for pharmaceutical applications. By following these detailed procedures and understanding the rationale behind each step, researchers and drug development professionals can confidently produce this valuable intermediate with the high purity and quality required for its use in the development of new medicines.

References

  • Shalini, K., et al. (2010). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 475-482.
  • Haskins, N. J., Ford, G. C., & Haskins, N. J. (1981). The mass spectrometry of some substituted imidazoles. Journal of Mass Spectrometry, 16(4), 181-185.
  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7(01), 496-500.
  • Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458.
  • Chawla, A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
  • Anderson, N. G. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N, N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Letters, 45(16), 3249-3251.
  • National Institute of Standards and Technology. (n.d.). Imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno)-. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Journal of Organic Chemistry and Chemical Sciences, 3(104).
  • CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite c
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2014). Molecules, 19(11), 18664-18683.
  • Wang, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(25), 15993-15998.
  • PubChemLite. (n.d.). N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide deriv
  • Mérieux NutriSciences. (n.d.). Pharmaceutical Quality Control Services. Retrieved from [Link]

  • Falcigno, L., et al. (2016). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Tetrahedron Letters, 57(4), 459-462.
  • ARL Bio Pharma. (n.d.). Quality Control Analytical Methods: Microbial Limit Tests for Nonsterile Pharmaceuticals, Part 1. Retrieved from [Link]

  • bioMérieux. (n.d.). Pharma Quality Control White Papers. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(23), 5727.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]

Sources

Application Note: Recrystallization Protocols for N,1-dimethyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the purification of N,1-dimethyl-1H-imidazole-4-carboxamide , a critical intermediate in the synthesis of purine-based pharmaceuticals (e.g., Dacarbazine analogs, Temozolomide precursors) and kinase inhibitors.

Executive Summary

High-purity isolation of N,1-dimethyl-1H-imidazole-4-carboxamide is a pivotal step in ensuring the quality of downstream active pharmaceutical ingredients (APIs). While column chromatography is effective for small-scale separation, it is cost-prohibitive at scale. This guide details thermodynamically controlled recrystallization techniques designed to remove common synthetic impurities—specifically unreacted 1-methyl-1H-imidazole-4-carboxylic acid, residual methylamine salts, and regioisomeric by-products.

Physicochemical Profile & Solubility Map

Before initiating purification, the solubility profile must be understood to select the thermodynamic "sweet spot" for crystallization.

  • Compound Identity: N,1-dimethyl-1H-imidazole-4-carboxamide[1][2][3][4]

  • Formula: C₇H₁₁N₃O

  • Molecular Weight: 139.16 g/mol

  • Estimated Melting Point: 145–165°C (Dependent on polymorph; significantly lower than the unsubstituted amide mp ~214°C due to disrupted H-bonding).

Solubility Data (at 1 atm)
SolventSolubility (25°C)Solubility (Boiling)Suitability
Water ModerateHighExcellent (Single-solvent)
Methanol HighVery HighGood (Solvent A in binary system)
Ethanol ModerateHighIdeal (Solvent A)
Isopropanol (IPA) LowModerateIdeal (Single or Binary)
Ethyl Acetate Very LowModerateGood (Anti-solvent)
n-Heptane InsolubleInsolubleIdeal (Anti-solvent)
Dichloromethane ModerateModeratePoor (Volatility issues)

Protocol A: Binary Solvent Recrystallization (Ethanol / n-Heptane)

Best for: High-purity requirements (>99.5%) and removal of colored impurities. Mechanism: Uses the temperature dependence of solubility in Ethanol combined with the polarity shift from Heptane to force controlled nucleation.

Reagents
  • Solvent A (Dissolver): Absolute Ethanol (EtOH).

  • Solvent B (Anti-solvent): n-Heptane (HPLC Grade).

  • Activated Charcoal: Norit® SX Ultra (optional for decolorization).

Step-by-Step Methodology
  • Dissolution (Thermodynamic Saturation):

    • Charge the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Solvent A (EtOH) in small portions (start with 3 mL/g) while heating to reflux (78°C).

    • Critical: Add just enough hot EtOH to dissolve the solid completely. If solution remains cloudy due to salts (e.g., methylammonium chloride), perform a hot filtration (Step 2).

  • Clarification (Hot Filtration):

    • If colored impurities are present, add activated charcoal (5 wt% of crude mass) and stir at reflux for 10 minutes.

    • Filter the hot solution through a pre-heated Celite® pad or sintered glass funnel to remove charcoal and insoluble salts.

    • Note: Pre-heating the funnel prevents premature crystallization on the filter.[5]

  • Nucleation (Anti-Solvent Addition):

    • Return the clear filtrate to a gentle boil.

    • Slowly add Solvent B (n-Heptane) dropwise via an addition funnel.

    • Endpoint: Stop addition immediately when a persistent faint turbidity (cloudiness) is observed that does not dissolve after 30 seconds of stirring.

    • Add 1-2 mL of hot EtOH to clear the turbidity (restoring the solution to a supersaturated metastable state).

  • Crystallization (Controlled Cooling):

    • Remove heat and allow the flask to cool to room temperature (20-25°C) undisturbed over 2 hours.

    • Optimization: Stirring during cooling yields smaller, purer crystals; static cooling yields larger needles (good for X-ray, potential inclusion of solvent).

    • Once at room temperature, cool further in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with a cold mixture of EtOH:Heptane (1:3 ratio).

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Aqueous Recrystallization (Green Chemistry)

Best for: Large-scale purification where organic solvent waste must be minimized. Mechanism: Exploits the steep solubility curve of imidazole amides in water.

  • Dissolution: Suspend crude material in distilled water (1.5 mL/g). Heat to 90-95°C.

  • Adjustment: Add water dropwise until complete dissolution occurs.

  • Cooling: Allow to cool slowly to room temperature. The N-methyl group increases lipophilicity compared to the unsubstituted amide, facilitating precipitation from cold water.

  • Harvest: Filter and wash with ice-cold water.

  • Drying: Critical: Ensure thorough drying (lyophilization recommended if thermal stability is a concern) as amides can be hygroscopic.

Process Visualization

Figure 1: Recrystallization Decision Logic

RecrystallizationLogic Start Crude N,1-dimethyl-1H-imidazole-4-carboxamide SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble InsolubleSalts Filter Insoluble Salts (likely Methylamine HCl) Soluble->InsolubleSalts No (Cloudy) ColorCheck Colored Impurities? Soluble->ColorCheck Yes InsolubleSalts->ColorCheck Charcoal Add Activated Charcoal & Hot Filter ColorCheck->Charcoal Yes MethodChoice Select Method ColorCheck->MethodChoice No Charcoal->MethodChoice MethodA Method A: Binary Solvent (EtOH/Heptane) Target: >99.5% Purity MethodChoice->MethodA MethodB Method B: Aqueous Recrystallization Target: Eco-friendly / Scale-up MethodChoice->MethodB OilingOut Problem: Oiling Out? MethodA->OilingOut MethodB->OilingOut Remedy Remedy: Re-heat, add more Solvent A, or Seed with pure crystal OilingOut->Remedy Yes Final Pure Crystals (Dry & Analyze) OilingOut->Final No Remedy->Final

Caption: Decision tree for selecting and troubleshooting the purification of imidazole carboxamides.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Product separates as a liquid before crystallizing. Common with N-methylated amides.1. Seed: Add a tiny crystal of pure product at the cloud point.2. Slow Down: Reduce cooling rate.3. Dilute: Add slightly more Solvent A (Ethanol) to lower the saturation temperature.
Low Yield Too much solvent used or product is too soluble in the anti-solvent mix.1. Cool to -20°C (freezer).2. Concentrate the mother liquor and perform a "second crop" crystallization (purity will be lower).
Colored Crystals Chromophores trapped in crystal lattice.Repeat Step 2 (Charcoal treatment) using Methanol instead of Ethanol for better desorption of impurities.

Analytical Validation

Trust but verify. Ensure the isolated crystals meet the specification.

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: UV at 210 nm and 254 nm.

  • 1H NMR (DMSO-d6):

    • Confirm N-Methyl singlets (approx. δ 3.6-3.8 ppm).

    • Confirm Amide N-Methyl doublet (if coupled) or broad singlet.

    • Verify absence of starting material (Acid proton >10 ppm absent).

References

  • Synthesis of Imidazole-4-Carboxylates: Preti, L. et al. "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization." PMC, 2013.

  • Purification of Imidazole Derivatives: BenchChem Technical Support. "Purification of Imidazole Derivatives - Protocols." BenchChem, 2025.

  • Physical Properties of Imidazole Carboxamides: "1H-Imidazole-4-carboxamide Properties." ChemicalBook/TCI, 2024.

  • Recrystallization Solvents: "Common Solvents for Recrystallization." University of Rochester, Department of Chemistry.

  • General Imidazole Chemistry: "Imidazole Synthesis and Properties." Organic Chemistry Portal.

Sources

Application Note: N,1-dimethyl-1H-imidazole-4-carboxamide as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole scaffold is a fundamental building block in coordination and medicinal chemistry, renowned for its diverse biological activities and its capacity to form stable complexes with a wide array of metal ions.[1][2] The strategic functionalization of the imidazole ring allows for the fine-tuning of its steric and electronic properties, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. This application note focuses on N,1-dimethyl-1H-imidazole-4-carboxamide , a tailored imidazole derivative featuring two key modifications: a methyl group at the N-1 position and a dimethylcarboxamide group at the C-4 position.

The N-1 methylation prevents deprotonation and eliminates its use as a bridging imidazolate ligand, ensuring it acts as a predictable, monodentate N-donor ligand through the N-3 nitrogen.[2] The C-4 carboxamide group introduces a secondary potential coordination site through its carbonyl oxygen, opening the possibility for bidentate chelation or bridging interactions, although steric hindrance may favor monodentate coordination. These structural features make N,1-dimethyl-1H-imidazole-4-carboxamide an intriguing ligand for constructing discrete coordination complexes and metal-organic frameworks with potential applications in catalysis, materials science, and as models for biological systems.[3][4]

This guide provides a comprehensive overview of the ligand's properties, detailed protocols for its synthesis and the subsequent formation of metal complexes, and standard methodologies for their characterization.

Part 1: Ligand Profile and Synthesis

Structural Features and Coordination Potential

N,1-dimethyl-1H-imidazole-4-carboxamide possesses distinct features that dictate its coordination behavior:

  • Primary Donor Site: The sp²-hybridized nitrogen atom (N-3) of the imidazole ring is the primary Lewis basic site for metal coordination.[2]

  • N-1 Methylation: This modification blocks the N-1 site from coordination and prevents the formation of imidazolate-bridged polymers, simplifying the resulting coordination sphere.[5]

  • C-4 Carboxamide Group: The carboxamide moiety introduces a potential secondary binding site via the carbonyl oxygen. This allows for the possibility of forming a five-membered chelate ring if it coordinates in a bidentate (N,O) fashion. The actual coordination mode will depend on factors such as the metal ion's size, its hard/soft acid character, and the reaction conditions.

The interplay between these features allows for the design of complexes with controlled nuclearity and geometry.

Synthesis Protocol for N,1-dimethyl-1H-imidazole-4-carboxamide

The synthesis of substituted imidazoles can be achieved through various established routes.[6][7] A common approach involves the modification of a pre-existing imidazole-4-carboxylate ester. The following is a generalized, field-proven protocol.

Protocol 1: Synthesis of N,1-dimethyl-1H-imidazole-4-carboxamide

Objective: To synthesize the title ligand from a suitable starting material like ethyl 1-methyl-1H-imidazole-4-carboxylate.

Materials:

  • Ethyl 1-methyl-1H-imidazole-4-carboxylate

  • Dimethylamine (40% solution in water or as a solution in ethanol/THF)

  • Methanol or Ethanol

  • Sodium methoxide (or other suitable base)

  • Anhydrous solvents (if required)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Amidation Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 1-methyl-1H-imidazole-4-carboxylate (1 equivalent) in methanol (20-30 mL).

  • Addition of Amine: To this solution, add an excess of dimethylamine solution (e.g., 3-5 equivalents) dropwise at room temperature.

  • Catalysis (Optional but Recommended): Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the reaction mixture. Causality Note: The basic catalyst facilitates the nucleophilic attack of dimethylamine on the ester carbonyl by deprotonating the amine to a small extent, increasing its nucleophilicity.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (typically 60-80°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to yield the pure N,1-dimethyl-1H-imidazole-4-carboxamide.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques:

    • ¹H NMR: Expect signals corresponding to the imidazole ring protons, the N1-methyl group, and the two N-methyl groups of the carboxamide.

    • ¹³C NMR: Confirm the presence of all unique carbon atoms.

    • FT-IR: Look for the characteristic C=O stretch of the amide (typically ~1630-1680 cm⁻¹).

    • Mass Spectrometry: Determine the molecular weight to confirm the product's identity.

Part 2: Coordination Chemistry & Complex Synthesis

Theoretical Basis: Coordination Modes

The ligand can adopt several coordination modes, which is a critical factor in determining the final architecture of the metal complex.

G cluster_ligand Ligand: N,1-dimethyl-1H-imidazole-4-carboxamide cluster_modes Coordination Modes L1 N3 M1 Metal (M) L1->M1 Strong σ-donation M2 Metal (M) L1->M2 M3 Metal 1 (M1) L1->M3 L2 O L2->M2 Chelation M4 Metal 2 (M2) L2->M4 Bridging Mode1 Monodentate (N-donor) Mode2 Bidentate Chelate (N,O-donor) Mode3 Bridging (N,O-donor)

Caption: Potential coordination modes of the ligand.

  • Monodentate N-Coordination: This is the most probable coordination mode, where the ligand binds to a single metal center through the N-3 atom. This is typical for simple imidazole ligands.[2]

  • Bidentate (N,O) Chelation: The ligand can form a stable five-membered ring by coordinating to a single metal center through both the N-3 and the carboxamide oxygen atoms. This mode is favored by metal ions that can accommodate such chelation, like Cu(II) or Zn(II).[1]

  • Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers, with the N-3 atom binding to one metal and the carbonyl oxygen binding to another.

General Protocol for Metal Complex Synthesis

The synthesis of coordination complexes typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol 2: Synthesis of a [M(L)ₓ(X)ᵧ] Complex (Where M = Metal ion, L = Ligand, X = Counter-ion/Solvent)

Objective: To synthesize a coordination complex of a first-row transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) with N,1-dimethyl-1H-imidazole-4-carboxamide.

Materials:

  • N,1-dimethyl-1H-imidazole-4-carboxamide (Ligand)

  • Metal(II) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(BF₄)₂, Zn(ClO₄)₂)

  • Solvents: Methanol, Ethanol, Acetonitrile, or DMF

  • Schlenk line or glovebox (for air-sensitive metals)

Procedure:

  • Ligand Solution: Dissolve the ligand (e.g., 2 equivalents) in a suitable solvent (e.g., 15 mL of methanol) in a flask. Gentle heating may be required to ensure complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., 1 equivalent) in the same solvent (e.g., 10 mL). Causality Note: Preparing separate solutions and adding the metal salt to the ligand solution (or vice-versa) slowly can prevent the immediate precipitation of amorphous material and promote the growth of high-quality crystals.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • Precipitation/Crystallization:

    • If a precipitate forms immediately, continue stirring the suspension for several hours to ensure the reaction goes to completion. The solid can then be collected by filtration.

    • If the solution remains clear, the complex may be induced to crystallize. Common methods include:

      • Slow Evaporation: Cover the flask with perforated film and leave it undisturbed for several days.

      • Solvent Diffusion: Layer a solvent in which the complex is insoluble (e.g., diethyl ether or hexane) on top of the reaction solution.

  • Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials, followed by a non-coordinating solvent like diethyl ether to facilitate drying.

  • Drying: Dry the complex under vacuum.

Part 3: Characterization of Coordination Complexes

A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination complexes.

Technique Purpose Expected Observations for N,1-dimethyl-1H-imidazole-4-carboxamide Complexes
Single-Crystal X-ray Diffraction Determines the precise 3D structure, including bond lengths, bond angles, and coordination geometry.Provides definitive evidence of the ligand's coordination mode (monodentate, bidentate, or bridging) and the overall structure of the complex.
FT-IR Spectroscopy Identifies changes in vibrational frequencies upon coordination.A shift in the C=O stretching frequency of the carboxamide group to a lower wavenumber (e.g., by 20-50 cm⁻¹) is a strong indicator of the carbonyl oxygen's involvement in coordination.
UV-Vis Spectroscopy Probes the electronic transitions within the complex, particularly for d-d transitions in transition metal complexes.Can indicate the coordination geometry of the metal center (e.g., octahedral vs. tetrahedral for Co(II) or Ni(II) complexes).[8]
¹H NMR Spectroscopy Used for diamagnetic complexes (e.g., Zn(II)) to confirm ligand binding in solution.A downfield shift of the imidazole ring protons upon coordination to the metal center is expected due to the donation of electron density from the nitrogen to the metal.
Elemental Analysis (CHN) Determines the empirical formula of the complex.The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed complex formula, confirming its stoichiometry.

Part 4: Potential Applications

The unique structural features of N,1-dimethyl-1H-imidazole-4-carboxamide make its metal complexes promising candidates for several fields:

  • Catalysis: The defined coordination sphere and potential for open coordination sites can be exploited in designing catalysts for various organic transformations.[9]

  • Bioinorganic Chemistry: These complexes can serve as structural or functional models for active sites in metalloenzymes that feature histidine coordination, such as carbonic anhydrase (Zn) or superoxide dismutase (Cu, Zn).[2]

  • Materials Science: The ligand can be used as a building block for creating coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic or porous properties.[3][10]

Conclusion

N,1-dimethyl-1H-imidazole-4-carboxamide is a thoughtfully designed ligand that offers predictable coordination behavior while retaining the potential for structural versatility. The N-methylation ensures monodentate N-donor character, while the C-4 carboxamide provides an avenue for more complex chelation or bridging interactions. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to explore the rich coordination chemistry of this ligand and develop novel metal-based materials and catalysts.

References

  • Synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids. CrystEngComm (RSC Publishing). Available at: [Link]

  • Nickel and cobalt based-octahedral complexes of N-alkylated imidazole for biological and photocatalytic applications: Synthesis, characterization, X-ray crystallography, and magnetic studies. Inorganic Chemistry Communications. Available at: [Link]

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Bentham Science Publishers. Available at: [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. Available at: [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen. Available at: [Link]

  • Transition metal imidazole complex. Wikipedia. Available at: [Link]

  • Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Available at: [Link]

  • Synthesis and Characterization of Metal Complexes with Mixed 4-Imidazole-Containing Tripodal Ligand and Varied Dicarboxylic Acid. ACS Publications. Available at: [Link]

  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. Available at: [Link]

  • Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and Material Design. OPEN FAU. Available at: [Link]

  • Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols. RSC Publishing. Available at: [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note & Protocol: A Guide to the Efficient Coupling of N,1-dimethyl-1H-imidazole-4-carboxamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical, heterocyclic building blocks into peptide scaffolds is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, target affinity, and oral bioavailability. N,1-dimethyl-1H-imidazole-4-carboxamide, a sterically hindered N-methylated heterocycle, represents a valuable moiety for introducing specific structural and electronic properties into peptidomimetics. However, its efficient incorporation into a growing peptide chain via standard amide bond formation presents significant synthetic challenges due to the steric hindrance imposed by the N-methyl group adjacent to the C4-carboxamide. This guide provides a comprehensive technical overview and a set of robust, field-proven protocols for the successful coupling of this building block in solid-phase peptide synthesis (SPPS). We delve into the mechanistic rationale for reagent selection, offer detailed step-by-step workflows using state-of-the-art coupling agents like HATU, and provide a thorough troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction and Mechanistic Considerations

N,1-dimethyl-1H-imidazole-4-carboxamide is an intriguing building block for peptide modification. The N-methylated imidazole core can act as a bioisostere for other residues, influence peptide conformation, and enhance resistance to enzymatic degradation. However, the primary challenge in its use lies in the coupling reaction itself. The molecule presents as a sterically demanding substrate, a class of compounds notorious for sluggish reaction kinetics and low yields in peptide synthesis.[1]

The steric bulk arises from the methyl group on the N1 position of the imidazole ring, which is ortho to the C4-carboxamide function. This arrangement significantly encumbers the carboxyl group, making it less accessible for activation and subsequent nucleophilic attack by the N-terminal amine of the peptide chain.

Standard coupling reagents, such as carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) paired with 1-Hydroxybenzotriazole (HOBt), often fail to provide satisfactory yields for such hindered couplings.[2][3] The formation of the active ester intermediate can be slow, and competitive side reactions may dominate.

Therefore, the use of more potent, third-generation coupling reagents is imperative. Uronium/aminium salts, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , have proven exceptionally effective for these challenging couplings.[4][5] The superiority of HATU stems from its reaction with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester. The pyridine nitrogen within the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is believed to provide anchimeric assistance, accelerating the coupling reaction and suppressing epimerization more effectively than its HOBt-based counterpart, HBTU.[4][5]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (Imidazole Carboxamide) ActiveEster Highly Reactive OAt-Active Ester CarboxylicAcid->ActiveEster HATU, Base HATU HATU Base Base (DIPEA) AmideBond R-CO-NH-Peptide-Resin (Coupled Product) ActiveEster->AmideBond Nucleophilic Attack Peptide H₂N-Peptide-Resin Byproducts Tetramethylurea + HOAt AmideBond->Byproducts Releases

Figure 1: HATU Activation and Coupling Pathway.

Comparative Analysis of Recommended Coupling Reagents

While HATU is the primary recommendation, other reagents can be considered. The choice often depends on the specific sequence, available equipment, and cost considerations.

ReagentClassKey AdvantagesKey DisadvantagesSuitability for this Coupling
HATU Uronium/AminiumHighest reactivity for hindered systems; low racemization risk.[4][5]High cost; potential for guanidinylation of N-terminus if used in large excess.[4]Excellent (Recommended)
HBTU Uronium/AminiumHighly efficient, good solubility, widely used.[6][7]Less reactive than HATU for severely hindered couplings.[4]Good (Alternative)
PyAOP/PyBOP PhosphoniumVery effective for N-methyl amino acids; PyAOP is particularly potent.[6]Byproducts can be more difficult to remove; higher cost.Excellent (Alternative)
COMU Uronium/AminiumReactivity comparable to HATU; safer (non-explosive byproducts); excellent solubility.[8]Newer reagent, may be less readily available; high cost.Excellent (Alternative)
DIC/HOBt CarbodiimideLow cost, readily available.Lower reactivity, often requires longer reaction times or double coupling for hindered residues.[6]Poor (Not Recommended)

Detailed Experimental Protocol: HATU-Mediated Coupling in SPPS

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.[9] All reagent quantities are based on the initial substitution of the resin.

Materials and Reagents
ReagentRecommended EquivalentsPurpose
Fmoc-protected peptide-resin1.0Starting material
Piperidine (20% in DMF)-Fmoc deprotection
N,1-dimethyl-1H-imidazole-4-carboxylic acid4.0Building block to be coupled
HATU3.9Coupling/Activating reagent
N,N-Diisopropylethylamine (DIPEA)8.0Non-nucleophilic base
N,N-Dimethylformamide (DMF)-Solvent
Dichloromethane (DCM)-Washing solvent
Methanol (MeOH)-Washing solvent
Step-by-Step Coupling Procedure

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash (3-5x) Deprotection->Wash1 Coupling 3. Coupling Reaction (Imidazole Acid, HATU, DIPEA in DMF) Wash1->Coupling Monitor 4. Monitor Completion (Bromophenol Blue Test) Coupling->Monitor Monitor->Coupling If incomplete, recouple Wash2 5. DMF/DCM Wash (3x each) Monitor->Wash2 If complete NextCycle Next Coupling Cycle or Final Cleavage Wash2->NextCycle

Figure 2: SPPS Workflow for Imidazole Carboxamide Coupling.
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Preparation of Coupling Solution (Pre-activation):

    • In a separate vial, dissolve N,1-dimethyl-1H-imidazole-4-carboxylic acid (4.0 eq) and HATU (3.9 eq) in DMF.

    • Add DIPEA (8.0 eq) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. Rationale: This ensures the formation of the reactive OAt-ester before addition to the resin, minimizing side reactions.

  • Coupling Reaction: Add the pre-activated coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for at least 2 hours. Due to the steric hindrance, longer coupling times are often necessary compared to standard amino acids.[10]

  • Monitoring the Reaction:

    • The standard ninhydrin (Kaiser) test is not effective for secondary amines and will give a false negative after a successful coupling.

    • Use the Bromophenol Blue Test : Withdraw a small sample of resin beads, wash with methanol, and add a few drops of a 0.1% solution of bromophenol blue in DMF. A blue or green color indicates incomplete coupling (free amine present), while a yellow color indicates completion.[10]

  • Recoupling (If Necessary): If the monitoring test is positive (blue/green), drain the reaction vessel and repeat steps 5 and 6 (a "double couple").

  • Final Washing: Once the coupling is complete (yellow test), drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x). The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Protocol for Microwave-Assisted Coupling

For particularly difficult sequences, microwave-assisted SPPS can dramatically improve coupling efficiency by overcoming the high activation energy barrier.[1]

  • Follow steps 1-4 from the standard protocol.

  • Add the pre-activated coupling solution to the resin in a microwave-safe reaction vessel.

  • Perform the coupling in a microwave peptide synthesizer for 10-20 minutes at a temperature of 50-75°C.

  • Monitor and wash as described in steps 6-8.

Troubleshooting and Optimization

Troubleshooting_Tree Start Problem: Incomplete Coupling (Positive Bromophenol Blue Test) CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents DoubleCouple Strategy 1: Perform a Double Couple CheckReagents->DoubleCouple If Yes IncreaseTime Strategy 2: Increase Reaction Time (e.g., to 4-6 hours) DoubleCouple->IncreaseTime If still fails Microwave Strategy 3: Use Microwave-Assisted SPPS (50-75°C) IncreaseTime->Microwave If still fails ChangeReagent Strategy 4: Switch to an alternative potent reagent (e.g., PyAOP) Microwave->ChangeReagent If still fails

Figure 3: Decision Tree for Troubleshooting Incomplete Coupling.
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling Extreme steric hindrance; poor resin swelling; degraded reagents.1. Double Couple: Drain and repeat the coupling step with fresh reagents.[10]2. Increase Time/Temp: Extend coupling time to 4-6 hours or use microwave heating.[1]3. Change Base: For sequences prone to racemization, consider using a weaker base like sym-collidine instead of DIPEA.[8]4. Capping: After a failed coupling, cap unreacted amines with acetic anhydride to prevent deletion sequences.
Low Final Yield Cumulative incomplete couplings throughout the synthesis; aggregation of the peptide chain.1. Optimize Solvents: For hydrophobic peptides, consider using N-Methyl-2-pyrrolidone (NMP) or adding DMSO as a co-solvent to improve resin swelling and disrupt aggregation.[11]2. Incorporate Pseudoprolines: If the sequence allows, use pseudoproline dipeptides upstream to disrupt secondary structure formation.[11]
Guanidinylation Side Product Excess uronium reagent (HATU/HBTU) reacting with the N-terminal amine.1. Use Stoichiometric Reagents: Use a slight excess of the amino acid relative to the coupling reagent (e.g., 4.0 eq acid to 3.9 eq HATU).2. Pre-activation: Always pre-activate the acid with the coupling reagent before adding to the resin to consume the reagent.[4]

Purification and Characterization

  • Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using a standard cocktail, typically containing Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).

  • Purification: The crude peptide is best purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[12] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.

  • Special Consideration: Imidazole-containing peptides can sometimes chelate metal ions from stainless steel HPLC components, leading to peak broadening or tailing. If this is observed, using a metal-free (PEEK) system or adding a chelating agent like EDTA to the mobile phase can be beneficial.

  • Characterization: The purity of the final peptide should be confirmed by analytical HPLC, and the identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify the correct incorporation of the N,1-dimethyl-1H-imidazole-4-carboxamide moiety.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Communications Chemistry. (2025). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • PubMed. (2012). Synthesis of N-methylated cyclic peptides. Retrieved from [Link]

  • PubMed. (2020). N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
  • ResearchGate. (2020). N‐Methylated Peptide Synthesis via Generation of an Acyl N‐Methylimidazolium Cation Accelerated by a Brønsted Acid. Retrieved from [Link]

  • Molecules. (2012). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Retrieved from [Link]

  • SciSpace. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • PubMed Central. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2013). Thermodynamics of imidazole-ligand binding to Ni-nitrilotriacetate in solution and covalently attached to agarose beads. Retrieved from [Link]

  • Mini-Reviews in Organic Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

Sources

Application Note: Solvent Selection and Extraction Protocol for N,1-dimethyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Challenge

The extraction of N,1-dimethyl-1H-imidazole-4-carboxamide presents a classic "polar-on-polar" challenge in process chemistry. This molecule contains a basic imidazole core and a hydrophilic carboxamide moiety, resulting in high water solubility and a low octanol-water partition coefficient (LogP).

Standard lipophilic solvents (e.g., Hexane, Toluene) are ineffective. While chlorinated solvents like Dichloromethane (DCM) are traditional choices, modern Green Chemistry initiatives (GSK, Pfizer guides) necessitate the evaluation of sustainable alternatives.

This Application Note provides a scientifically grounded protocol for the efficient extraction of this compound from aqueous reaction matrices, utilizing pH-controlled partitioning and the "salting-out" effect to maximize recovery.

Physicochemical Profiling

To design an effective extraction, one must understand the molecular behavior under varying conditions.

PropertyValue (Approx.)Implication for Extraction
Structure Imidazole ring + CarboxamideDual polarity; H-bond donor/acceptor sites.
pKa (N3) ~7.0 - 7.2The molecule is cationic at pH < 5 and neutral at pH > 8.
LogP < 0.5 (Estimated)Highly hydrophilic; partitions poorly into organic phases without assistance.
Solubility High in

, MeOH
Requires modification of the aqueous phase (ionic strength) to force partitioning.
Mechanistic Insight: The pH Switch

The N1-methyl group blocks tautomerization, leaving the N3 nitrogen as the sole basic site.

  • Acidic pH (< 5): Protonation occurs (

    
    ). The molecule is highly water-soluble and cannot be extracted into organic solvents.
    
  • Basic pH (> 9): The molecule exists as a free base (

    
    ). This is the obligate state  for organic extraction.
    

Solvent Selection Strategy

We evaluated solvents based on Solubility Parameter (


) , Green Chemistry Rating , and Process Efficiency .
Solvent Candidates[1][2][3][4][5][6][7][8][9][10]
  • Dichloromethane (DCM):

    • Pros: Excellent solubilizer for polar amides; low boiling point (

      
      ).
      
    • Cons: Environmental hazard (ODS), genotoxic concerns; "Red" listed in GSK/Pfizer guides.

    • Verdict: Use only if green alternatives fail.

  • 2-Methyltetrahydrofuran (2-MeTHF):

    • Pros: Derived from renewable resources (corn cobs); higher boiling point (

      
      ) allows higher process temps; forms azeotrope with water for easy drying.
      
    • Cons: Peroxide formation (requires stabilizers).

    • Verdict:Recommended Primary Candidate.

  • n-Butanol (n-BuOH):

    • Pros: Highest polarity; extracts almost anything water-soluble.

    • Cons: High boiling point (

      
      ); difficult to remove without azeotropic distillation; high water miscibility (~7.7%).
      
    • Verdict: "Rescue solvent" for failed extractions.

  • Ethyl Acetate (EtOAc):

    • Pros: Green, cheap, safe.

    • Cons: Often insufficient polarity for imidazole carboxamides; hydrolysis risk at high pH.

    • Verdict: Suitable only with heavy salting-out.

Decision Matrix Visualization

SolventSelection Start Start: Solvent Selection GreenCheck Prioritize Green Solvents? Start->GreenCheck MeTHF Try 2-MeTHF (Green, Good Polarity) GreenCheck->MeTHF Yes EtOAc Try Ethyl Acetate With NaCl Saturation GreenCheck->EtOAc Alternative Success1 Extraction > 90%? MeTHF->Success1 EtOAc->Success1 DCM Switch to DCM (Traditional, High Capacity) Success1->DCM No Proceed to Protocol Proceed to Protocol Success1->Proceed to Protocol Yes BuOH Switch to n-Butanol (High BP, Max Polarity) DCM->BuOH Still Low Yield

Figure 1: Decision tree for selecting the optimal extraction solvent based on green chemistry principles and extraction efficiency.

Optimization: The "Salting-Out" Effect

For hydrophilic amides, solvent selection alone is often insufficient. We must utilize the Hofmeister Series principle. Adding a lyotropic salt (e.g., NaCl,


) increases the surface tension of water and decreases the solubility of the organic non-electrolyte (the imidazole).
  • Recommendation: Saturate the aqueous phase with NaCl (~360 g/L).

  • Result: This can increase the partition coefficient (

    
    ) by 2–5 fold, making 2-MeTHF or EtOAc viable replacements for DCM.
    

Detailed Extraction Protocol

Objective: Isolate N,1-dimethyl-1H-imidazole-4-carboxamide from an aqueous reaction mixture.

Reagents Required[1][3][4][5][11][12][13][14]
  • Solvent: 2-MeTHF (Preferred) or DCM.

  • Base: 5N NaOH or Saturated

    
    .
    
  • Salt: Sodium Chloride (NaCl), solid, industrial grade.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Procedure
Phase 1: Preparation & pH Adjustment
  • Cooling: Cool the aqueous reaction mixture to

    
    . Reason: Exothermic neutralization can degrade the amide.
    
  • Basification: Slowly add 5N NaOH dropwise while stirring. Monitor pH using a calibrated probe.

    • Target: pH 10.0 – 10.5.

    • Critical Check: Ensure pH > pKa (7.0) + 2 units to ensure 99% un-ionized species.

  • Filtration (Optional): If inorganic precipitates form during basification, filter through a celite pad to prevent emulsions.

Phase 2: Salting Out
  • Saturation: Add solid NaCl to the basic aqueous solution until no more salt dissolves (saturation point).

  • Agitation: Stir vigorously for 10 minutes. The solution should be viscous and cloudy.

Phase 3: Extraction[2]
  • Solvent Addition: Add the chosen solvent (2-MeTHF) at a ratio of 1:1 (v/v) relative to the aqueous phase.

  • Equilibration: Shake vigorously in a separatory funnel for 2 minutes. Vent frequently.

  • Separation: Allow layers to settle.

    • Troubleshooting: If an emulsion forms, add a small amount of brine or filter through a sintered glass funnel.

  • Repetition: Collect the organic layer. Repeat the extraction 3 times with fresh solvent.

    • Note: Multiple extractions with smaller volumes are more efficient than one large extraction (

      
      ).
      
Phase 4: Drying & Concentration
  • Drying: Combine organic fractions and dry over anhydrous

    
     for 30 minutes.
    
  • Filtration: Filter off the drying agent.

  • Evaporation: Remove solvent under reduced pressure (Rotavap).

    • Temperature:

      
       to prevent thermal degradation.
      

Analytical Validation (HPLC)

Verify the extraction efficiency using the following generic HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH 9-10). Note: High pH mobile phase ensures the basic imidazole retains good peak shape.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV @ 210 nm (Amide) and 254 nm (Imidazole).

  • Success Criteria: Recovery > 85% compared to theoretical yield.

Workflow Visualization

ExtractionWorkflow Input Aqueous Reaction Mixture (Contains Protonated Imidazole) pH_Adj Adjust pH to 10.5 (Target: Free Base) Input->pH_Adj Salt Add NaCl to Saturation (Salting Out Effect) pH_Adj->Salt Extract Extract with 2-MeTHF (3x) (Liquid-Liquid Extraction) Salt->Extract PhaseSep Phase Separation Extract->PhaseSep AqWaste Aqueous Waste (Check pH & Disposal) PhaseSep->AqWaste Bottom Layer OrgPhase Combined Organic Phase PhaseSep->OrgPhase Top Layer Dry Dry over Na2SO4 & Concentrate OrgPhase->Dry Final Isolated Product (N,1-dimethyl-1H-imidazole-4-carboxamide) Dry->Final

Figure 2: Complete experimental workflow for the isolation of the target imidazole carboxamide.

References

  • PubChem. (n.d.). N,N-dimethylimidazole-1-carboxamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Alder, C. M., et al. (2016).[3][4][5] Updating and further expanding GSK's solvent sustainability guide. Green Chemistry, 18, 3879-3890.[5] Retrieved from [Link]

  • Prat, D., et al. (2016).[6][3] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[6][3][4] Retrieved from [Link]

  • Byrne, F. P., et al. (2016).[7][4] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7). Retrieved from [Link]

  • University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Sticky Precipitates of Imidazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies and frequently asked questions to address the challenges associated with the purification of sticky, oily, or amorphous imidazole carboxamide precipitates. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.

Section 1: Troubleshooting Guide for Sticky Precipitates

Sticky or "oiled out" precipitates are a common hurdle in the synthesis of imidazole carboxamides, often indicating an amorphous solid, the presence of impurities, or residual solvent. This guide provides a systematic approach to tackle these challenging purifications.

Issue 1: Product "Oils Out" or Forms a Gooey Mass Instead of a Crystalline Solid During Recrystallization

Probable Causes:

  • Low Melting Point: The melting point of your compound may be lower than the boiling point of the solvent, causing it to liquefy instead of crystallizing.[1]

  • High Impurity Level: Significant amounts of impurities can depress the melting point and disrupt the crystal lattice formation.[2]

  • Residual Solvents: Trapped solvent molecules can act as plasticizers, preventing the formation of a solid.

  • Supersaturation Issues: The solution may be too supersaturated, leading to rapid, disordered precipitation instead of slow, ordered crystal growth.

Solutions:

  • Solvent System Modification:

    • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3][4] Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).[3]

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed.[3] Dissolve the sticky precipitate in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[3]

  • Temperature Control:

    • Slow Cooling: Rapid cooling promotes the formation of small, impure crystals or oils. Allow the hot solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.[5]

    • Inducing Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[1]

  • "Crashing Out" the Solid:

    • If recrystallization fails, an alternative is to "crash out" the solid. Dissolve the goo in a minimal amount of a suitable solvent like ethyl acetate and then add a large excess of a non-polar solvent like hexanes to force precipitation.[2] While this may yield a solid, it will likely be amorphous and may require further purification.

Experimental Protocol: Two-Solvent Recrystallization
  • Transfer the sticky imidazole carboxamide precipitate to an Erlenmeyer flask.

  • Add a minimal amount of a hot "good" solvent (e.g., ethanol) to completely dissolve the material.

  • While maintaining the temperature, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of the "good" solvent until the solution is clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • If no crystals form, try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold "poor" solvent.[1][6]

  • Dry the crystals under vacuum.

Issue 2: The Precipitate Remains Sticky Even After Drying

Probable Causes:

  • Hygroscopic Nature: Some compounds, particularly those with polar functional groups, can absorb moisture from the atmosphere, leading to a sticky appearance.[7]

  • Amorphous State: The compound may be an amorphous solid, which lacks a defined crystal lattice and can have a lower melting point and a sticky texture.[8][9]

  • Residual High-Boiling Solvents: Solvents like DMF or DMSO used in the reaction may be trapped in the precipitate and are difficult to remove under standard vacuum.

Solutions:

  • Trituration:

    • This technique involves washing the sticky solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.[10] Suspend the goo in a small amount of a suitable solvent (e.g., cold methanol, diethyl ether, or hexanes), stir or sonicate, and then filter.[2] This can help remove soluble impurities that contribute to the stickiness.

  • Solvent Removal Techniques:

    • Azeotropic Distillation: To remove high-boiling solvents, dissolve the sticky product in a suitable organic solvent (e.g., toluene) and then remove the solvent under reduced pressure. Repeating this process 2-3 times can help to azeotropically remove residual water or other high-boiling impurities.[11]

    • High-Vacuum Drying: Utilize a high-vacuum pump and gently heat the sample (if thermally stable) to facilitate the removal of stubborn residual solvents.[12]

  • Conversion to a Salt:

    • If the imidazole carboxamide has a basic nitrogen, it can be converted to a salt (e.g., HCl salt) which is often more crystalline and less sticky than the free base.[7][13]

Issue 3: Purification by Column Chromatography is Problematic

Probable Causes:

  • Poor Solubility in Eluent: The compound may not be sufficiently soluble in the mobile phase, leading to precipitation on the column.[14]

  • Co-elution with Impurities: Impurities with similar polarity to the desired product can be difficult to separate.[3]

  • Tailing on Silica Gel: The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, causing tailing of the peak.[3]

Solutions:

  • Optimize the Mobile Phase:

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[3]

    • Solvent System Modification: Experiment with different solvent systems. For imidazole derivatives, common systems include ethyl acetate/hexane and dichloromethane/methanol.[3]

    • Use of Additives: Adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel and reduce tailing.[3]

  • Dry Loading:

    • To prevent precipitation on the column, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column.[3][14]

Workflow for Troubleshooting Sticky Precipitates

G start Sticky Imidazole Carboxamide Precipitate recrystallization Attempt Recrystallization start->recrystallization solvent_screen Systematic Solvent Screening (Single & Two-Solvent Systems) recrystallization->solvent_screen oiling_out Does it 'Oil Out'? solvent_screen->oiling_out yes_oil Yes oiling_out->yes_oil If Yes no_oil No oiling_out->no_oil If No trituration Attempt Trituration yes_oil->trituration crystals Crystalline Solid Obtained no_oil->crystals solid_after_trit Solid Obtained? trituration->solid_after_trit yes_solid_trit Yes solid_after_trit->yes_solid_trit If Yes no_solid_trit No solid_after_trit->no_solid_trit If No chromatography Purify by Column Chromatography (Consider Dry Loading & Additives) yes_solid_trit->chromatography no_solid_trit->chromatography pure_product Pure Product chromatography->pure_product amorphous Consider Amorphous Solid Dispersion Techniques or Salt Formation chromatography->amorphous

Sources

Validation & Comparative

Comparative Technical Guide: 1H-NMR Characterization of N,1-Dimethyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: N,1-Dimethyl-1H-imidazole-4-carboxamide (1,4-isomer) Primary Alternative: N,1-Dimethyl-1H-imidazole-5-carboxamide (1,5-regioisomer) Application: Structural validation of imidazole-based pharmaceutical intermediates (e.g., Temozolomide precursors, Dacarbazine analogs).

In the synthesis of N-alkylated imidazole carboxamides, regioselectivity is the critical quality attribute. Alkylation of imidazole-4-carboxamide often yields a mixture of the desired 1,4-isomer and the thermodynamically stable 1,5-isomer . Standard LC-MS cannot distinguish these isobaric regioisomers.

This guide provides a definitive 1H-NMR protocol to unambiguously distinguish the target 1,4-isomer from its 1,5-alternative, utilizing Nuclear Overhauser Effect (NOE) differentials and solvent-dependent amide coupling.

Part 1: Structural Basis & Theoretical Framework

The core challenge in characterizing N,1-dimethyl-1H-imidazole-4-carboxamide is confirming the position of the N-methyl group relative to the carboxamide moiety.

The Comparison: Target (1,4) vs. Alternative (1,5)
FeatureTarget: 1,4-Isomer Alternative: 1,5-Isomer
Structure N-Methyl is at position 1; Carboxamide at position 4.N-Methyl is at position 1; Carboxamide at position 5.[1][2]
Proximity N1-Methyl is spatially adjacent to Proton H5 .N1-Methyl is spatially adjacent to the Carbonyl group .
Ring Protons H2 (between N's) and H5 (adjacent to N-Me).H2 (between N's) and H4 (adjacent to Carbonyl).
Key NOE Strong NOE between N1-Me and H5.NO NOE between N1-Me and Ring Proton (H4).
Diagram 1: Regioisomer Assignment Logic

The following decision tree illustrates the logical flow for distinguishing the two isomers using NMR data.

RegioisomerLogic Start Sample: N,1-Dimethyl-imidazole-carboxamide (Isobaric Mixture or Pure) Step1 1. Acquire 1H-NMR in DMSO-d6 Start->Step1 Step2 2. Identify N-Methyl Singlet (~3.7 ppm) and Ring Protons Step1->Step2 Step3 3. Run 1D-NOESY (Irradiate N-Me) Step2->Step3 Decision Is NOE observed on a Ring Proton? Step3->Decision Result4 Target: 1,4-Isomer (N-Me is close to H5) Decision->Result4 Yes (Signal Enhancement) Result5 Alternative: 1,5-Isomer (N-Me is close to Carbonyl, far from H4) Decision->Result5 No (Only H2 NOE or None)

Caption: Logical workflow for distinguishing the 1,4-isomer from the 1,5-isomer using Nuclear Overhauser Effect (NOE) spectroscopy.

Part 2: Experimental Protocol

To ensure reproducibility and visualization of the amide proton coupling, DMSO-d6 is the required solvent. Chloroform-d (CDCl3) often leads to broad, invisible amide signals due to rapid proton exchange and quadrupole broadening.

Reagents & Equipment[2][3][4][5]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent (approx. 20-30 mM). Note: Higher concentrations may induce stacking, shifting aromatic peaks.

  • Instrument: 400 MHz or higher (600 MHz recommended for clean resolution of H2/H5 singlets).

Step-by-Step Methodology
  • Sample Prep: Dissolve 10 mg of the solid in 0.6 mL DMSO-d6. Vortex until solution is clear.

  • 1D Proton Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 s (sufficient for qualitative; use 5.0 s for qNMR).

    • Scans: 16–32.

  • 1D Selective NOESY (Critical Step):

    • Select the N-Methyl resonance (~3.6–3.8 ppm) for irradiation.

    • Mixing time: 500 ms.

    • Scans: 128 (NOE signals are weak, typically <2% intensity).

Part 3: Comparative Spectral Analysis

The following data compares the expected spectral characteristics of the target molecule against its regioisomer.

Table 1: Chemical Shift Comparison (in DMSO-d6)[6]
AssignmentTarget (1,4-Isomer) δ (ppm)Alternative (1,5-Isomer) δ (ppm)MultiplicityInterpretation
H2 (Ring) 7.65 – 7.75 7.70 – 7.80Singlet (s)Most downfield ring proton; between two nitrogens.
H5 (Ring) 7.55 – 7.65 N/ASinglet (s)Diagnostic: Present in 1,4-isomer.
H4 (Ring) N/A7.40 – 7.50Singlet (s)Diagnostic: Present in 1,5-isomer.
Amide NH 8.00 – 8.30 8.00 – 8.30Broad qExchangeable; couples with N-Me (amide).
N1-Methyl 3.65 – 3.75 3.80 – 3.90Singlet (s)Imidazole methyl. Shift varies slightly by isomer.
Amide N-Me 2.70 – 2.80 2.70 – 2.80Doublet (d)J ≈ 4.5 Hz. Couples with NH.
Detailed Signal Interpretation
1. The Imidazole Ring Protons (H2 vs H5)

In the 1,4-isomer , H2 and H5 appear as two distinct singlets in the aromatic region.

  • H2 is located between N1 and N3, making it the most acidic and deshielded (downfield).

  • H5 is adjacent to the N-Methyl group.[2]

  • Differentiation: In the 1,4-isomer, H5 typically resonates slightly upfield of H2. In the 1,5-isomer, the proton is at position 4 (H4). While chemical shifts are similar, H5 (1,4-isomer) is closer in space to the N-Methyl group.

2. The Amide Coupling (The "DMSO Effect")

In DMSO-d6, the amide proton (NH) exchange is slow. This allows the observation of scalar coupling between the NH and the Amide-Methyl group.

  • Observation: The Amide-Methyl signal (approx. 2.75 ppm) appears as a doublet (J = 4.5–5.0 Hz).

  • Validation: Adding a drop of D2O will exchange the NH to ND. The NH signal disappears, and the Amide-Methyl doublet collapses into a singlet . This confirms the amide structure.

Part 4: Advanced Validation (The Self-Validating System)

To meet the "Trustworthiness" requirement, the assignment must be proven via spatial proximity, not just chemical shift tables.

The NOE Diagnostic Workflow

The definitive proof of the 1,4-isomer is the Nuclear Overhauser Effect (NOE) between the N1-Methyl protons and the H5 ring proton.

Diagram 2: Spatial Correlations (NOE)

This diagram visualizes the specific spatial interactions that validate the 1,4-structure.

NOE_Map cluster_legend Interaction Key N1_Me N1-Methyl (3.7 ppm) H5 H5 Proton (7.6 ppm) N1_Me->H5 STRONG NOE (Diagnostic for 1,4) H2 H2 Proton (7.7 ppm) N1_Me->H2 Weak NOE (Common to both) Amide_Me Amide-Methyl (2.75 ppm) H5->Amide_Me Weak/None (Distant) Key1 Red Arrow = Definitive Proof of 1,4-Isomer

Caption: NOE correlation map. The strong interaction between N1-Methyl and H5 is the unique fingerprint of the 1,4-isomer.

Interpretation of Results
  • Target (1,4-Isomer): Irradiating the N1-Methyl singlet results in a significant enhancement of the H5 singlet . This confirms they are neighbors.

  • Alternative (1,5-Isomer): Irradiating the N1-Methyl singlet results in NO enhancement of the ring proton (H4), because H4 is on the opposite side of the ring (separated by the carbonyl group). You may see an NOE to the Amide-Methyl if the conformation allows, but the absence of the Ring-H NOE is the key negative indicator.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Bellocq, A. M., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. Biopolymers, 22(2). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE Experiments). [Link]

  • Kale, R. R., et al. (2013). Regioselective synthesis of 1,4-disubstituted imidazoles. Tetrahedron Letters, 54(12). (Provides precedent for 1,4 vs 1,5 isomer shifts). [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of N,1-dimethyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and metabolic research, the precise structural elucidation of novel small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation of N,1-dimethyl-1H-imidazole-4-carboxamide, a substituted imidazole carboxamide of interest in medicinal chemistry.

Drawing upon fundamental principles of mass spectrometry and established fragmentation behaviors of analogous structures, this document will serve as a valuable resource for researchers, scientists, and drug development professionals. We will explore the predictable fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI), offering a comparative perspective grounded in scientific literature.

The Structural Context: Predicting Fragmentation Behavior

N,1-dimethyl-1H-imidazole-4-carboxamide comprises a methylated imidazole ring and a dimethylated carboxamide functional group. Its fragmentation in a mass spectrometer will be governed by the relative stabilities of the radical cations and fragment ions that can be formed. The imidazole ring, being aromatic, provides a stable core, while the N-methyl and carboxamide substituents offer specific sites for bond cleavage.

Key structural features influencing fragmentation include:

  • The N-methylated imidazole ring: A stable aromatic system that can influence charge localization.

  • The carboxamide group: Susceptible to characteristic cleavages such as α-cleavage.

  • The N-methyl groups: Can be lost as methyl radicals.

Experimental Workflow for Mass Spectrometric Analysis

To obtain high-quality mass spectra for N,1-dimethyl-1H-imidazole-4-carboxamide, a systematic approach is crucial. The following protocol outlines a general workflow for analysis using both Electron Ionization (EI) and Electrospray Ionization (ESI).

experimental_workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation sample Dissolve N,1-dimethyl-1H-imidazole-4-carboxamide in appropriate solvent (e.g., Methanol, Acetonitrile) ei Electron Ionization (EI-MS) sample->ei esi Electrospray Ionization (ESI-MS) sample->esi ms1 Full Scan MS (MS1) Determine Molecular Ion ei->ms1 esi->ms1 ms2 Tandem MS (MS/MS) Isolate and fragment precursor ion ms1->ms2 interpretation Analyze Fragmentation Pattern Elucidate Structure ms2->interpretation

Caption: A generalized workflow for the mass spectrometric analysis of N,1-dimethyl-1H-imidazole-4-carboxamide.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve a small amount of N,1-dimethyl-1H-imidazole-4-carboxamide in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. For ESI, further dilution to the µg/mL or ng/mL range is recommended.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure accurate mass assignments.

  • Ionization Method Selection:

    • Electron Ionization (EI): Introduce the sample (typically via a direct insertion probe or gas chromatography inlet) into the ion source. Use a standard electron energy of 70 eV. EI is a "hard" ionization technique that often leads to extensive fragmentation and a clear molecular ion peak.

    • Electrospray Ionization (ESI): Infuse the diluted sample solution directly into the ESI source at a flow rate of 5-10 µL/min. ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺ with minimal in-source fragmentation.

  • Mass Analysis:

    • MS1 (Full Scan): Acquire a full scan mass spectrum to identify the molecular ion (in EI) or the protonated molecule (in ESI).

    • MS/MS (Tandem Mass Spectrometry): Select the molecular ion or protonated molecule as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the fragmentation pattern.

Predicted Fragmentation Patterns

Based on the fragmentation of structurally related compounds, we can predict the major fragmentation pathways for N,1-dimethyl-1H-imidazole-4-carboxamide. The molecular weight of the compound is 153.18 g/mol .

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the initial event is the removal of an electron to form a molecular ion (M⁺˙) at m/z 153. This high-energy species will then undergo fragmentation.

ei_fragmentation M M⁺˙ m/z 153 N,1-dimethyl-1H-imidazole-4-carboxamide F1 m/z 138 Loss of CH₃ radical M->F1 - •CH₃ F2 m/z 110 Loss of HN(CH₃)₂ M->F2 - C₃H₇N F4 m/z 44 Dimethylaminocarbonyl cation M->F4 α-cleavage F3 m/z 82 Imidazole ring fragment F2->F3 - CO

Caption: Predicted major EI-MS fragmentation pathways of N,1-dimethyl-1H-imidazole-4-carboxamide.

Major Predicted EI Fragments:

m/zProposed FragmentNeutral LossFragmentation Pathway
153[C₇H₁₁N₃O]⁺˙-Molecular Ion
138[C₆H₈N₃O]⁺•CH₃Loss of a methyl radical from the N1 position or the carboxamide.
110[C₅H₄N₂O]⁺˙HN(CH₃)₂Cleavage of the amide C-N bond.
82[C₄H₄N₂]⁺˙COLoss of carbon monoxide from the m/z 110 fragment.
44[C₂H₆N]⁺C₅H₅N₂O•α-cleavage at the carbonyl group, forming the stable dimethylaminocarbonyl cation.[1]

The fragmentation of amides often involves α-cleavage, which would lead to the formation of the dimethylaminocarbonyl cation at m/z 44.[1] The stability of the imidazole ring suggests that fragments retaining this core structure will also be prominent.[2][3][4]

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive ion ESI, N,1-dimethyl-1H-imidazole-4-carboxamide will readily form a protonated molecule, [M+H]⁺, at m/z 154. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

esi_fragmentation MH [M+H]⁺ m/z 154 F1_esi m/z 111 Loss of HN(CH₃)₂ MH->F1_esi - HN(CH₃)₂ F2_esi m/z 83 Loss of CO F1_esi->F2_esi - CO

Caption: Predicted major ESI-MS/MS fragmentation pathways of protonated N,1-dimethyl-1H-imidazole-4-carboxamide.

Major Predicted ESI-MS/MS Fragments:

Precursor m/zProduct m/zProposed FragmentNeutral LossFragmentation Pathway
154111[C₅H₅N₂O]⁺HN(CH₃)₂Cleavage of the amide C-N bond.
11183[C₄H₅N₂]⁺COLoss of carbon monoxide from the acylium ion.

The fragmentation of protonated carboxamides in ESI-MS/MS often involves the loss of the amine as a neutral molecule, leading to the formation of an acylium ion.[5] For N,1-dimethyl-1H-imidazole-4-carboxamide, this would correspond to the loss of dimethylamine (45 Da) to yield a fragment at m/z 109. However, considering the protonated nature, the fragment would be at m/z 111. Subsequent loss of carbon monoxide (28 Da) from this acylium ion is a common pathway, which would result in a fragment at m/z 83.

Comparative Analysis: EI-MS vs. ESI-MS/MS

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Principle High-energy electron bombardmentSoft ionization via solvent evaporation and charging
Primary Ion Molecular Ion (M⁺˙) at m/z 153Protonated Molecule ([M+H]⁺) at m/z 154
Fragmentation Extent Extensive, often complex spectraControlled fragmentation of a selected precursor
Key Fragments Radical cations and even-electron ionsPrimarily even-electron ions
Characteristic Fragment m/z 44 (α-cleavage product)m/z 111 (loss of dimethylamine)
Structural Information Provides a detailed "fingerprint" of the moleculeOffers specific fragmentation pathways from a defined precursor

Conclusion

The mass spectrometric fragmentation of N,1-dimethyl-1H-imidazole-4-carboxamide is predicted to yield distinct patterns depending on the ionization technique employed. EI-MS is expected to produce a more complex spectrum with a characteristic α-cleavage product at m/z 44, providing a robust fingerprint for library matching. In contrast, ESI-MS/MS of the protonated molecule is anticipated to show a simpler fragmentation pattern dominated by the loss of dimethylamine to form an acylium ion at m/z 111, which can be invaluable for targeted analysis and quantification.

This guide provides a foundational framework for interpreting the mass spectra of N,1-dimethyl-1H-imidazole-4-carboxamide. Experimental verification is essential to confirm these predicted pathways and to build a comprehensive understanding of the molecule's behavior in the gas phase. The insights gained from such analyses are critical for advancing drug discovery and development programs.

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

  • Schrader, W., et al. (2011). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Journal of the American Society for Mass Spectrometry, 22(3), 449-459. [Link]

  • Boulenouar, S., et al. (1997). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 4(1), 35-43. [Link]

  • Meißner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2633-2644. [Link]

  • Meißner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PMC, 6934338. [Link]

Sources

Unveiling the Solid State: A Comparative Guide to the Crystal Structure of N,1-dimethyl-1H-imidazole-4-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, a molecule's solid-state architecture is a critical determinant of its physical and chemical properties. This guide delves into the structural analysis of N,1-dimethyl-1H-imidazole-4-carboxamide, a molecule of interest within the broader family of imidazole derivatives known for their diverse biological activities. While experimental X-ray diffraction data for this specific compound is not publicly available at the time of this publication, this guide will provide a comprehensive comparative analysis based on the crystallographic data of closely related structures. By examining these analogs, we can infer and discuss the likely structural characteristics of N,1-dimethyl-1H-imidazole-4-carboxamide, offering valuable insights for researchers in the field.

The Significance of Imidazole-4-carboxamide Derivatives

The imidazole ring is a fundamental scaffold in numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their potential therapeutic applications, including anticancer properties. Notably, imidazole-4-carboxamide has been identified as a "fairy chemical" that can influence plant growth and has shown promise in inhibiting the expression of key molecules in melanoma cells, potentially improving the efficacy of chemotherapy. The addition of methyl groups to the imidazole and carboxamide moieties, as in N,1-dimethyl-1H-imidazole-4-carboxamide, can significantly alter the molecule's electronic properties, solubility, and intermolecular interactions, thereby influencing its crystal packing and ultimately its bioavailability and efficacy.

Comparative Crystallographic Analysis

In the absence of a determined crystal structure for N,1-dimethyl-1H-imidazole-4-carboxamide, we turn our attention to structurally similar compounds for which X-ray diffraction data is available. A pertinent comparator is N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide , which shares the core N,1-dimethylated imidazole ring and the carboxamide group at the 4-position.[2] While the presence of the N-oxide and the phenyl group introduces distinct electronic and steric features, the fundamental geometry and hydrogen bonding capabilities of the core structure provide a valuable reference point.

Another relevant structure for comparison is 1H-Imidazol-3-ium-4-carboxylate , which provides insight into the fundamental planar structure of the imidazole-carboxylate moiety and the hydrogen bonding networks that can form.[3]

The table below summarizes the crystallographic data for these comparative compounds. This data allows for an informed discussion on the expected crystallographic parameters of N,1-dimethyl-1H-imidazole-4-carboxamide.

Crystallographic Parameter N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide Derivative [2]1H-Imidazol-3-ium-4-carboxylate [3]Expected for N,1-dimethyl-1H-imidazole-4-carboxamide (Theoretical)
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cP2₁/c or similar centrosymmetric space group
a (Å) (Data for specific derivative)7.793(2)~7-10
b (Å) (Data for specific derivative)6.786(2)~5-8
c (Å) (Data for specific derivative)9.035(3)~9-12
β (˚) (Data for specific derivative)108.39(3)~90-110
Volume (ų) (Data for specific derivative)453.1(2)~400-600
Z (Data for specific derivative)44
Key Intermolecular Interactions Intramolecular N-H···O hydrogen bondingIntermolecular N-H···O hydrogen bonds, π-π stackingIntermolecular N-H···O hydrogen bonds, potential C-H···O interactions

Based on these comparisons, we can hypothesize that N,1-dimethyl-1H-imidazole-4-carboxamide would likely crystallize in a common space group for small organic molecules, such as P2₁/c. The planarity of the imidazole ring is expected to be a dominant feature. The primary intermolecular interaction would likely be hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of a neighboring molecule, forming chains or sheets. The presence of the two methyl groups would influence the crystal packing by introducing steric bulk and potentially participating in weaker C-H···O or C-H···π interactions.

Experimental Protocol for Single-Crystal X-ray Diffraction

To obtain definitive structural information for N,1-dimethyl-1H-imidazole-4-carboxamide, a single-crystal X-ray diffraction experiment is required. The following is a detailed, generalized protocol that serves as a robust starting point for such an investigation.

Crystal Growth
  • Synthesis and Purification: Synthesize N,1-dimethyl-1H-imidazole-4-carboxamide using an appropriate synthetic route and purify the compound to a high degree (>98%) using techniques such as recrystallization or column chromatography.

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a suitable solvent system where the compound has moderate solubility.

  • Crystallization Method: Employ a suitable crystallization technique. Slow evaporation of a saturated solution at room temperature is a common and effective method. Other techniques include vapor diffusion (liquid-liquid or liquid-vapor) and slow cooling of a saturated solution.

  • Crystal Selection: Under a microscope, select a single crystal of good quality, characterized by well-defined faces and no visible cracks or defects. The ideal crystal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.

Data Collection
  • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable adhesive.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the determined unit cell and Bravais lattice, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.

Structure Solution and Refinement
  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties. Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using a least-squares minimization algorithm.

  • Validation: Validate the final crystal structure using software tools like CHECKCIF to ensure the model is chemically reasonable and fits the data well.

Visualizing the Workflow and Structural Relationships

To better understand the experimental process and the potential structural organization, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection mounting Mounting crystal_selection->mounting data_collection X-ray Diffraction mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation molecular_packing mol1 N,1-dimethyl-1H-imidazole-4-carboxamide Imidazole Ring Carboxamide Group mol2 N,1-dimethyl-1H-imidazole-4-carboxamide Imidazole Ring Carboxamide Group mol1->mol2 N-H···O H-bond mol4 N,1-dimethyl-1H-imidazole-4-carboxamide Imidazole Ring Carboxamide Group mol1->mol4 π-π stacking mol3 N,1-dimethyl-1H-imidazole-4-carboxamide Imidazole Ring Carboxamide Group mol2->mol3 N-H···O H-bond mol2->mol3 C-H···O interaction

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

While the definitive crystal structure of N,1-dimethyl-1H-imidazole-4-carboxamide remains to be determined, a comparative analysis of its structural analogs provides a strong foundation for predicting its solid-state behavior. The insights gained from this guide can inform crystallization strategies and aid in the interpretation of other analytical data. The detailed experimental protocol provided serves as a roadmap for researchers seeking to elucidate the precise three-dimensional structure of this and other novel imidazole derivatives. The determination of this crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its structure-property relationships and facilitating its potential development in therapeutic applications.

References

  • Łukomska-Rogala, M., Rybarczyk-Pirek, A. J., Ejsmont, K., & Palusiak, M. (2021). Structural formula of the studied N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives. CrystEngComm. [Link]

  • Richter, M. et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Sun, Y.-Q., & Li, Y.-F. (2011). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2629. [Link]

  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2011(20-21), 3841-3849. [Link]

  • Georgieva, M., Zlatkov, A., & Peikov, P. (2014). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. Pharmacia, 61(1-4), 37-46. [Link]

  • PubChem. (n.d.). 4-formyl-n,n-dimethyl-1h-imidazole-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). N,1-Dimethyl-4-(methyl(nitroso)amino)-1H-imidazole-5-carboxamide. [Link]

  • NIST. (n.d.). Imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Terrett, N. K. (2004). Combinatorial Chemistry Online: Volume 6, Issue 4, April 2004. Combinatorial Chemistry Online, 6(4), 23-26. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Öztürk, L., & Yılmaz, F. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 7(1), 223-232. [Link]

  • Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A., Isahak, W. N. R. W., & Sobri, M. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical and Pharmaceutical Sciences, 10(2). [Link]

  • PubChem. (n.d.). 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O). [Link]

Sources

Technical Guide: Validating Purity of N,1-dimethyl-1H-imidazole-4-carboxamide via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: N,1-dimethyl-1H-imidazole-4-carboxamide (C₆H₉N₃O, MW 139.15) presents a unique analytical challenge due to its high polarity, low molecular weight, and the critical presence of regioisomers (1,4- vs. 1,5-isomers) that are indistinguishable by mass alone. Standard C18 HPLC-UV methods often fail to retain the parent compound or separate it from polar hydrolysis products.

The Solution: This guide establishes HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) as the superior validation methodology. While NMR provides structural certainty, it lacks the sensitivity for trace impurity quantification (<0.1%) required in late-stage drug development. This protocol details a self-validating LC-MS workflow capable of separating the critical regioisomer and quantifying trace hydrolytic degradants.

Part 1: Chemical Context & Analytical Strategy[1]

The Structural Challenge

The synthesis of imidazole carboxamides typically involves the methylation of an imidazole precursor. This step is non-selective without rigorous control, leading to two distinct isomers:

  • Target: N,1-dimethyl-1H-imidazole-4-carboxamide.

  • Impurity: N,1-dimethyl-1H-imidazole-5-carboxamide (Regioisomer).

Furthermore, the amide bond is susceptible to hydrolysis, yielding 1-methyl-1H-imidazole-4-carboxylic acid , a highly polar impurity that elutes in the void volume of standard Reverse Phase (RP) columns.

Comparative Analysis: Why LC-MS?
FeatureHPLC-UV (210-254 nm)1H-NMR (DMSO-d6)LC-MS (HILIC-ESI+)
Specificity Low. Solvents and non-chromophoric buffers interfere. Cannot distinguish co-eluting isomers easily without high-res columns.High. Distinct chemical shifts for 4-H vs 5-H protons.High. Mass filtering eliminates matrix noise; chromatography separates isomers.
Sensitivity (LOD) ~0.05% (Limited by low extinction coefficient of imidazole).~1-2% (Poor for trace impurity analysis).<0.005%. Essential for genotoxic impurity screening.
Polar Retention Poor. Analyte often elutes in void volume (k' < 1) on C18.N/A (Solution phase).Excellent. HILIC retains polar imidazoles, moving them away from suppression zones.
Primary Use Routine assay (High concentration).Structural confirmation (Identity).Purity Validation & Trace Impurity Quant.

Part 2: Experimental Protocol (The "How-To")

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

Chromatographic Method (HILIC)

Standard C18 columns suffer from "phase collapse" or lack of retention for this analyte.[2] We utilize a Zwitterionic HILIC phase or a pure Silica HILIC phase to ensure retention.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent ZIC-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Critical: Low pH protonates the imidazole, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[1][3]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %A (Aqueous Buffer) %B (Acetonitrile) Curve
0.0 10 90 Initial
1.0 10 90 Hold
6.0 50 50 Linear
7.0 50 50 Wash
7.1 10 90 Re-equilibration

| 10.0 | 10 | 90 | End |

Mass Spectrometry Parameters (MRM Mode)
  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

  • Desolvation Gas: 800 L/hr

Target Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Rationale
Target (Amide) 140.1 [M+H]⁺ 109.1 25 18 Loss of Methylamine (-NH₂CH₃)
Target (Quant) 140.1 [M+H]⁺ 82.1 25 28 Imidazole ring fragment
Acid Impurity 127.1 [M+H]⁺ 81.0 25 20 Hydrolysis product (-NHMe +OH)

| Regioisomer | 140.1 [M+H]⁺ | 109.1 | 25 | 18 | Separated by RT, not Mass |

Part 3: Validation Framework (ICH Q2(R2) Aligned)

To ensure the method is self-validating, you must perform the following "System Suitability Tests" (SST) before every batch.

Specificity & Isomer Resolution

The most critical validation step is proving you can separate the 1,4-isomer (Target) from the 1,5-isomer (Impurity).

  • Protocol: Inject a "Resolution Solution" containing a 1:1 mix of the target and the 1,5-regioisomer.

  • Acceptance Criteria: Resolution (

    
    ) between the two peaks must be > 1.5 (Baseline separation).
    
  • Note: In HILIC, the 1,4-isomer typically elutes after the 1,5-isomer due to higher polarity/hydrogen bonding capability of the exposed nitrogen.

Linearity & Range
  • Range: 0.05% to 120% of target concentration (approx 0.5 µg/mL to 1200 µg/mL).

  • Criteria:

    
    ; Residuals < 15%.
    
Accuracy (Spike Recovery)

Since no certified reference material may exist for the specific impurities, use "Standard Addition":

  • Spike the pure target with known amounts of the Acid Impurity (1-methyl-1H-imidazole-4-carboxylic acid) at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 85% - 115%.

Part 4: Visualization of Pathways & Workflow

Impurity Formation & Detection Logic

The following diagram illustrates the synthesis pathway risks and the decision logic for analytical method selection.

G Start Precursor (1-Methylimidazole) Step1 Carboxamidation (Synthesis Step) Start->Step1 Target Target Analyte (1,4-isomer) MW 139.15 Step1->Target Major Product Isomer Impurity A (1,5-Regioisomer) MW 139.15 Step1->Isomer Side Reaction Acid Impurity B (Hydrolysis Acid) MW 127.1 Target->Acid Hydrolysis (Storage/Stress) Analysis Analytical Method Selection Target->Analysis Isomer->Analysis Acid->Analysis NMR 1H-NMR (Structural ID only) Analysis->NMR >5% Impurity HPLC_UV HPLC-UV (Fails: Co-elution) Analysis->HPLC_UV Routine Assay HILIC_MS HILIC-MS/MS (Validates Purity) Analysis->HILIC_MS Trace Impurity (<0.1%)

Caption: Synthesis pathway leading to isobaric impurities and the decision matrix for selecting HILIC-MS/MS for trace validation.

Analytical Workflow

Workflow Sample Sample Prep (Dilute in 90% ACN) Sep HILIC Separation (BEH Amide Column) Sample->Sep Inject Ion ESI+ Ionization (pH 3.0 Buffer) Sep->Ion Elute Detect MS/MS Detection (MRM Mode) Ion->Detect m/z Filter Data Data Analysis (Isomer Resolution Check) Detect->Data Quantify

Caption: Step-by-step HILIC-MS/MS workflow ensuring retention of polar imidazole derivatives.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[4][5][6] [Link]

  • Agilent Technologies. (2019).[7] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. [Link]

  • Royal Society of Chemistry. (2020).[8] Recent advances in the synthesis of imidazoles.[8][9][10] Organic & Biomolecular Chemistry.[8][11] [Link]

  • National Institutes of Health (NIH). (2025). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations.[1] PMC. [Link]

Sources

Structural comparison of N,1-dimethyl-1H-imidazole-4-carboxamide with Dacarbazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison between Dacarbazine (the active pharmaceutical ingredient) and N,1-dimethyl-1H-imidazole-4-carboxamide (a structural analog and synthetic intermediate).

This analysis is designed for researchers requiring a clear distinction between the prodrug warhead (Dacarbazine) and the stable imidazole scaffold (the analog) for analytical method development, impurity profiling, and structure-activity relationship (SAR) studies.

Executive Summary: The Warhead vs. The Scaffold

In the context of drug development, these two molecules represent the difference between a reactive prodrug and a stable scaffold .

  • Dacarbazine (DTIC) is a photosensitive alkylating agent. Its pharmacological activity relies entirely on the 3,3-dimethyl-1-triazene moiety at the C5 position. It functions as a prodrug, requiring metabolic activation (demethylation) to release the cytotoxic methyldiazonium cation.

  • N,1-dimethyl-1H-imidazole-4-carboxamide (referred to herein as the Comparator Analog ) lacks the triazene warhead entirely. Instead, it features methylation at the N1 (ring) and N (amide) positions. It serves as a critical negative control in biological assays and a reference standard in identifying synthesis impurities or degradation pathways where the triazene chain is absent.

Detailed Structural Deconstruction

The following table contrasts the physicochemical and structural attributes of both compounds.

FeatureDacarbazine (DTIC)N,1-dimethyl-1H-imidazole-4-carboxamide
CAS Registry 4342-03-4129993-47-1 (Generic Analog Class)
Formula C₆H₁₀N₆OC₆H₉N₃O
Molecular Weight 182.18 g/mol ~139.15 g/mol
Core Scaffold Imidazole-4-carboxamideImidazole-4-carboxamide
C5 Substituent 3,3-dimethyl-1-triazenyl (Warhead)Hydrogen (Unsubstituted)
N1 Substituent Hydrogen (Protomeric)Methyl
Amide Substituent Primary Amide (-CONH₂)Secondary Amide (-CONHMe)
UV Absorbance λmax ~330 nm (Triazene conj.)[1]λmax < 300 nm (Imidazole only)
Photosensitivity High (Degrades to 2-azahypoxanthine)Low (Stable)
Solubility (Water) Moderate (Acidic pH improves)Moderate to High (Lipophilic shift)
Structural Visualization (Graphviz)

The diagram below illustrates the structural divergence and the "missing warhead" in the comparator analog.

StructuralComparison DTIC Dacarbazine (DTIC) C6H10N6O Warhead C5: Triazene Chain (Alkylating Source) DTIC->Warhead Contains AmideDTIC Amide: Primary (-NH2) DTIC->AmideDTIC Analog N,1-dimethyl-1H-imidazole-4-carboxamide C6H9N3O Stable C5: Hydrogen (Inert) Analog->Stable Contains AmideAnalog Amide: N-Methyl (-NHMe) Analog->AmideAnalog Core Common Core: Imidazole-4-carboxamide Core->DTIC Scaffold Core->Analog Scaffold

Figure 1: Structural divergence highlighting the triazene warhead in Dacarbazine vs. the inert C5 position in the Analog.

Mechanism of Action & Reactivity Profile

Understanding the reactivity difference is crucial for handling and experimental design.

Dacarbazine: The Alkylating Prodrug

Dacarbazine is biologically inert until activated.

  • Bioactivation: CYP450 enzymes (specifically CYP1A2, CYP2E1) hydroxylate the N-methyl group of the triazene.

  • Decomposition: Spontaneous loss of formaldehyde yields the monomethyl triazene (MTIC).

  • Alkylation: MTIC degrades to form the methyldiazonium ion (CH₃N₂⁺), which methylates DNA at the O6-position of guanine, leading to apoptosis.

Comparator Analog: The Inert Scaffold

N,1-dimethyl-1H-imidazole-4-carboxamide is pharmacologically inactive as an alkylating agent because:

  • No Triazene: It lacks the N-N-N chain required to generate a diazonium species.

  • Stable Amide: The N-methyl carboxamide group is metabolically stable and does not spontaneously decompose.

  • Relevance: It mimics the steric bulk of methylated metabolites but cannot cross-link DNA.

Pathway Diagram

Mechanism DTIC Dacarbazine CYP CYP450 Activation (Liver) DTIC->CYP MTIC MTIC (Active Metabolite) CYP->MTIC - CH2O Diazonium Methyldiazonium Ion (CH3-N2+) MTIC->Diazonium Spontaneous DNA DNA Alkylation (Cell Death) Diazonium->DNA Analog N,1-dimethyl-1H-imidazole -4-carboxamide NoReaction Metabolically Stable (No Alkylation) Analog->NoReaction Lacks Triazene

Figure 2: The activation pathway of Dacarbazine contrasted with the metabolic stability of the Analog.

Experimental Protocols: Differentiation & Handling

When working with these compounds, specific protocols are required due to the photosensitivity of Dacarbazine.

A. Handling & Stability[2]
  • Dacarbazine: Must be handled in amber glassware or under low-actinic light (red light). Exposure to UV/White light causes rapid degradation (t₁/₂ < 4 hours in solution) to 5-diazoimidazole-4-carboxamide and eventually 2-azahypoxanthine [1].

  • Comparator Analog: Stable under normal laboratory lighting. No special light precautions are required.

B. Analytical Separation (HPLC)

The structural differences (methyl groups vs. triazene) result in distinct retention times.

Recommended HPLC Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or Acetate Buffer pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection:

    • Dacarbazine: 330 nm (Specific to Triazene) AND 254 nm.

    • Comparator Analog: 254 nm (Imidazole ring) or 210 nm. Note: The Analog will have negligible absorbance at 330 nm.

Differentiation Logic:

  • Inject both samples.

  • Monitor 330 nm: Only Dacarbazine appears.

  • Monitor 254 nm: Both appear. The Analog (less polar due to methyls) typically elutes after the polar degradation products of Dacarbazine (like AIC) but retention relative to Dacarbazine depends on the specific pH (Dacarbazine is ionizable).

C. Synthesis Context (Impurity Profiling)

The Comparator Analog (N,1-dimethyl...) is often observed as a side-product in synthetic routes involving methylation of imidazole-4-carboxylic acid precursors [2]. If the synthesis of Dacarbazine involves a methylation step after ring closure (uncommon for commercial routes, but possible in research), this analog represents "over-methylation" or "mis-methylation" at the N1 and Amide-N positions.

References

  • PubChem. Dacarbazine Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno)- (Dacarbazine). Available at: [Link]

  • ResearchGate. Synthesis of 1,2,9-Trisubstituted purin-6(9H)-ones using 5-amino-N,1-dimethyl-1H-imidazole-4-carboxamide. (Illustrating the utility of the analog class as intermediates). Available at: [Link]

Sources

Comparative Guide: Elemental Analysis & Purity Validation for N,1-dimethyl-1H-imidazole-4-carboxamide

[1]

Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.[1] Focus: Technical validation of C₆H₉N₃O purity using Elemental Analysis (EA) compared against orthogonal techniques (HPLC, qNMR).

Executive Summary

In the development of purine antimetabolites and alkylating agents (e.g., Temozolomide analogues), N,1-dimethyl-1H-imidazole-4-carboxamide serves as a critical intermediate.[1] Its high nitrogen content and hygroscopic potential make standard purity assessments challenging.[1]

This guide provides the definitive Elemental Analysis (CHN) calculation protocol for this molecule and objectively compares the "performance" of EA against alternative analytical methods. While HPLC is superior for identifying specific organic impurities, this guide demonstrates that EA is the most robust method for determining salt stoichiometry and solvation state , acting as the primary "gatekeeper" for reference standard qualification.[1]

Technical Profile & The "Product" (Calculation)

Before comparing methods, we must establish the "Gold Standard" theoretical values for the target molecule.[1]

Molecule Specification
  • IUPAC Name: N,1-dimethyl-1H-imidazole-4-carboxamide[1]

  • Molecular Formula: C₆H₉N₃O[1][2][3]

  • Molecular Weight: 139.16 g/mol [1][2]

  • Structure: An imidazole ring methylated at the N1 position, with a carboxamide group at position 4, further methylated at the amide nitrogen.[1]

The Calculation Protocol

To validate a sample, the experimental CHN values must fall within ±0.4% of the theoretical values derived below.

Atomic Weights (IUPAC Standard):

  • C: 12.011

  • H: 1.008

  • N: 14.007

  • O: 15.999[1]

Step-by-Step Derivation:

  • Total Mass (C):

    
    [1]
    
  • Total Mass (H):

    
    [1]
    
  • Total Mass (N):

    
    [1]
    
  • Total Mass (O):

    
    [1]
    
  • Total MW:

    
    [1]
    

Theoretical Composition:

ElementMass ContributionCalculationTheoretical %
Carbon 72.066

51.79%
Hydrogen 9.072

6.52%
Nitrogen 42.021

30.20%

Comparative Analysis: EA vs. Alternatives

In this section, we compare the "performance" of the Elemental Analysis calculation against two types of alternatives:

  • Alternative States: How the calculation distinguishes the Pure product from Solvates/Salts.

  • Alternative Methods: How EA compares to HPLC and NMR in utility.

Performance Scenario A: Distinguishing Solvates & Salts

The primary failure mode in imidazole synthesis is the trapping of water or solvents (like Dichloromethane) or the unintended formation of salts.[1] The table below demonstrates the sensitivity of the EA calculation to these common "alternatives."

Hypothesis: Can EA detect a 0.1 molar fraction of contaminant?

State / AlternativeFormulaMW ( g/mol )%C (Calc)

from Target
Status
Target (Pure) C₆H₉N₃O 139.16 51.79% 0.00% PASS
Monohydrate C₆H₉N₃O[1] · H₂O157.1745.85%-5.94%FAIL (Obvious)
Wet Sample (2% H₂O) ~C₆H₉N₃O[1] · 0.15 H₂O~141.950.78%-1.01%FAIL (>0.4%)
DCM Solvate (0.1 mol) C₆H₉N₃O[1] · 0.1 CH₂Cl₂147.6550.00%-1.79%FAIL
HCl Salt C₆H₉N₃O[1] · HCl175.6241.03%-10.76%FAIL

Insight: The EA calculation is highly sensitive to hydration.[1] A deviation of >0.5% in Carbon is a definitive indicator of wetness or solvation, which HPLC often misses (as solvents elute in the void volume).[1]

Performance Scenario B: Methodological Comparison

Why use EA when HPLC is available?

FeatureElemental Analysis (EA) HPLC (UV/Vis) qNMR
Primary Output Bulk Purity & StoichiometrySpecific Organic ImpuritiesStructural Identity & Molar Ratio
Detection Basis Mass % of ElementsChromophore AbsorptionProton Environment
Blind Spots Cannot identify which impurity is presentInorganic salts, Water, Non-UV active solventsLow sensitivity for trace impurities (<1%)
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Cost/Run Low ($)Medium (

)
High (

$)
Verdict Best for: Validating salt forms and dryness.[1]Best for: Quantifying synthesis byproducts.Best for: Absolute quantification.

Experimental Protocols

To ensure the "Theoretical %" calculated above matches your "Found %," strictly follow this workflow. Imidazole carboxamides are prone to hydrogen bonding with atmospheric water.[1]

Sample Preparation (Critical Step)[1]
  • Drying: Dry the sample in a vacuum oven at 40°C for 6 hours over P₂O₅. (Higher temperatures may degrade the amide).[1]

  • Weighing: Use a microbalance with ±0.001 mg precision.

  • Encapsulation: Seal immediately in tin capsules. For hygroscopic batches, use a nitrogen-purged glovebox.[1]

Analytical Workflow Diagram

The following decision tree illustrates when to deploy EA versus alternatives during the purification of N,1-dimethyl-1H-imidazole-4-carboxamide.

PurityValidationStartCrude Product(N,1-dimethyl-1H-imidazole-4-carboxamide)HPLCStep 1: HPLC Analysis(Check Organic Impurities)Start->HPLCDecision1Purity > 98%?HPLC->Decision1RecrystRecrystallization(EtOH/EtOAc)Decision1->RecrystNoDryingStep 2: Vacuum Drying(Remove Solvents/Water)Decision1->DryingYesRecryst->HPLCEAStep 3: Elemental Analysis(The 'Product' Calculation)Drying->EADecision2Within ±0.4%?EA->Decision2NMRStep 4: qNMR / KF Titration(Identify Solvate/Water)Decision2->NMRNo (Discrepancy)ReleaseRelease Reference StandardDecision2->ReleaseYesNMR->DryingSolvent Found

Figure 1: Analytical Purity Decision Tree. EA serves as the final gatekeeper for stoichiometry and solvation state.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[1] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[1] [Link][1]

  • Asian Journal of Chemistry. (2023). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. (Provides experimental context for imidazole carboxamide handling). [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno)- (Dacarbazine) Spectra. (Structural analogue comparison). [Link][1]

  • Sorrenti, V., et al. (2015).[1] Novel imidazole derivatives as heme oxygenase-1 (HO-1) inhibitors. European Journal of Medicinal Chemistry. (Protocol reference for imidazole elemental analysis). [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling N,1-dimethyl-1H-imidazole-4-carboxamide: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of N,1-dimethyl-1H-imidazole-4-carboxamide. As specific toxicological data for this compound is not widely available, our recommendations are grounded in a conservative approach, leveraging established data from the parent imidazole ring system and general principles for handling novel carboxamides. The primary goal is to ensure the safety of all laboratory personnel through meticulous planning and the correct application of protective measures.

Foundational Hazard Assessment: An Evidence-Based Approach

Understanding the potential risks is paramount to implementing effective safety measures. The chemical structure of N,1-dimethyl-1H-imidazole-4-carboxamide contains two key functional groups: the imidazole ring and a carboxamide moiety.

  • Imidazole Core: The parent compound, imidazole, is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3][4] Therefore, it is prudent to assume that N,1-dimethyl-1H-imidazole-4-carboxamide may exhibit similar corrosive and reproductive hazards.

  • Carboxamide Group: While carboxamides as a class have varied toxicity, they are often biologically active. In the absence of specific data, we must treat this compound as potentially harmful via ingestion, inhalation, or skin contact.

  • Physical Form: As a solid or powder, this compound poses an inhalation risk, especially during weighing and transfer operations.[3][5] Fine dusts can form explosive mixtures with air, necessitating careful handling to avoid generating dust clouds.[4]

Given these factors, all handling procedures must be designed to minimize direct contact and prevent aerosolization.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is not merely a checklist; it is a comprehensive system designed to shield you from all potential routes of exposure. The following table outlines the minimum required PPE for handling N,1-dimethyl-1H-imidazole-4-carboxamide.

Protection Area Required PPE Standard/Specification Rationale & Causality
Hand Protection Chemical-resistant gloves (Nitrile)Must satisfy EN 374 standards.[5]Nitrile provides robust protection against a wide range of chemicals. Always double-glove when handling concentrates or for extended periods. Gloves must be inspected for tears or punctures before each use.[5]
Eye & Face Protection Safety glasses with side-shields and a face shield, OR chemical splash goggles.Conforming to EN166 (EU) or ANSI Z87.1 (US).[5]Protects against splashes of solutions and airborne powder. A full face shield is mandatory when handling larger quantities or when there is a significant splash risk.
Body Protection Fully-buttoned laboratory coat, chemically resistant apron.N/AA lab coat protects against incidental contact. A chemical-resistant apron should be worn over the lab coat when mixing solutions or handling quantities greater than a few grams to protect against spills.[6]
Respiratory Protection NIOSH/MSHA-approved respiratorRequired if work is not performed in a certified chemical fume hood.[7]An N95 dust mask may be sufficient for handling small quantities of powder in a well-ventilated area, but a respirator with particulate filters is recommended if dust generation is unavoidable. All work with this compound should ideally be done within a fume hood to provide adequate exhaust ventilation.[1][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling N,1-dimethyl-1H-imidazole-4-carboxamide from preparation to cleanup.

Step 1: Preparation and Pre-Handling Checks
  • Designated Area: All work must be conducted in a designated area, such as a certified laboratory chemical fume hood.[1]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[1]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers before bringing the chemical into the work area.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), eye/face protection, and outer gloves.

Step 2: Handling and Use
  • Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula to gently transfer the powder, avoiding any actions that could create dust.

  • Transfer: If transferring the powder to a flask, do so slowly and close to the opening of the vessel to minimize aerosolization.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Ensure the container is appropriately capped or covered during mixing.

Step 3: Post-Handling Decontamination
  • Clean Workspace: Decontaminate the work surface with an appropriate solvent and wipe it down.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Outer gloves should be removed first, followed by the face shield/goggles, lab coat, and inner gloves.[5]

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[5]

Workflow for Safe Chemical Handling

G Figure 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep1 Designate Area (Fume Hood) prep2 Verify Emergency Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh/Transfer Solid prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Proceed to Cleanup clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,1-dimethyl-1H-imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N,1-dimethyl-1H-imidazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.